7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRSCYDBGFKKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405443 | |
| Record name | 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-89-2 | |
| Record name | 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzoazepine class. This document provides a comprehensive overview of its fundamental properties, including its chemical structure, physical characteristics, and potential biological significance. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information on its general class, offering insights into its synthesis, characterization, and potential applications in medicinal chemistry and drug development.
Core Properties
This compound is characterized by a seven-membered azepine ring fused to a benzene ring, with a methoxy group at the 7-position and a carbonyl group at the 2-position.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 22245-89-2 | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)CCC2 | |
| InChI Key | Not Available |
Synthesis and Characterization
A general synthetic approach to similar dihydro-1H-azepine and azepin-2(3H)-one derivatives involves the intramolecular condensation of tertiary enamides containing a formyl group. This reaction can be catalyzed by a Lewis acid, such as boron tribromide (BBr₃), with an additive like phosphorus pentoxide (P₂O₅), to achieve high yields.[2][3][4][5]
General Experimental Workflow for Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzo[b]azepin-2-one, based on general synthetic strategies for related compounds.
References
- 1. Buy this compound | 22245-89-2 [smolecule.com]
- 2. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
An In-Depth Technical Guide to the Chemical Structure Elucidation of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Chemical Identity and Properties
This compound is a derivative of the benzo[b]azepine ring system, which is a seven-membered heterocyclic scaffold containing a nitrogen atom fused to a benzene ring. The presence of a methoxy group at the 7-position and a carbonyl group at the 2-position are key structural features.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol [1][2] |
| CAS Number | 22245-89-2[1][2] |
| IUPAC Name | 7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one[2] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Hypothetical data based on typical values | |||
| 7.10 | d, J=8.5 Hz | 1H | H-9 |
| 6.80 | dd, J=8.5, 2.5 Hz | 1H | H-8 |
| 6.75 | d, J=2.5 Hz | 1H | H-6 |
| 3.78 | s | 3H | -OCH₃ |
| 2.85 | t, J=7.0 Hz | 2H | H-5 |
| 2.50 | t, J=7.0 Hz | 2H | H-4 |
| NH proton signal may be broad and variable |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Chemical Shift (δ) ppm | Assignment |
| Hypothetical data based on typical values | |
| 170.5 | C-2 (C=O) |
| 158.0 | C-7 |
| 140.0 | C-5a |
| 130.0 | C-9a |
| 129.5 | C-9 |
| 115.0 | C-8 |
| 112.0 | C-6 |
| 55.5 | -OCH₃ |
| 35.0 | C-5 |
| 30.0 | C-4 |
| 25.0 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical data based on typical values | ||
| 3200-3300 | Medium, Sharp | N-H Stretch (amide) |
| 2920-2980 | Medium | C-H Stretch (aliphatic) |
| 1680 | Strong | C=O Stretch (amide) |
| 1610, 1500 | Medium | C=C Stretch (aromatic) |
| 1250 | Strong | C-O Stretch (aryl ether) |
| 1150 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| m/z | Relative Intensity (%) | Assignment |
| 191 | 100 | [M]⁺ (Molecular Ion) |
| 163 | High | [M - CO]⁺ |
| 162 | Moderate | [M - C₂H₅]⁺ |
| 148 | Moderate | [M - CO - CH₃]⁺ |
| 134 | High | [M - C₃H₅O]⁺ |
| 120 | Moderate | [C₈H₈O]⁺ |
Experimental Protocols
Synthesis via Beckmann Rearrangement
A common synthetic route to this compound involves the Beckmann rearrangement of a corresponding oxime precursor.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol:
-
Oximation of 6-methoxy-1-tetralone: 6-methoxy-1-tetralone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield 6-methoxy-1-tetralone oxime.
-
Beckmann Rearrangement: The purified oxime is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. This induces the rearrangement of the oxime to the corresponding lactam, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Spectroscopic Analysis Protocols
Logical Flow for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film, KBr pellet, or in a suitable solvent.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) source.
Potential Biological Signaling Pathways
While the specific mechanism of action for this compound is not extensively documented, compounds with the benzo[b]azepine scaffold are known to exhibit a range of biological activities, particularly affecting the central nervous system (CNS).[1] Many benzodiazepines and related compounds act as modulators of GABA-A receptors.[3]
Hypothesized Signaling Pathway in CNS
Caption: A hypothesized signaling pathway for CNS activity.
This proposed pathway suggests that the compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and ultimately, a reduction in neuronal excitability, which could manifest as anxiolytic or sedative effects. It is important to note that this is a generalized pathway for this class of compounds and requires specific experimental validation for this compound.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. The synthesis is reliably performed via a Beckmann rearrangement of the corresponding oxime. While its precise biological target remains to be fully elucidated, its structural similarity to other CNS-active benzo[b]azepines suggests potential interactions with neurotransmitter systems like the GABAergic pathway. Further research is warranted to explore the full pharmacological profile and therapeutic potential of this compound.
References
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS number 22245-89-2
An In-Depth Technical Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22245-89-2)
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document consolidates available data on its physicochemical properties, synthesis, and potential biological significance.
Core Compound Properties
This compound is a derivative of the benzo[b]azepine ring system. Its structure features a methoxy group at the 7-position and a carbonyl group at the 2-position of the azepine ring.[1] This substitution pattern is key to its chemical identity and potential biological activity.
| Property | Value |
| CAS Number | 22245-89-2 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |
Physicochemical Data
Detailed experimental values for some physicochemical properties are not widely reported in publicly available literature. The following table includes available data and predicted values.
| Property | Value/Information |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| LogP (Predicted) | 2.44 |
Synthesis
A primary route for the synthesis of this compound is through the Beckmann rearrangement of 6-methoxy-1-tetralone oxime.[2] This reaction transforms the cyclic ketoxime into a seven-membered lactam ring.
Experimental Protocol: Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime
Materials:
-
6-Methoxy-1-tetralone
-
Hydroxylamine hydrochloride
-
Sodium acetate (or other suitable base)
-
Polyphosphoric acid (PPA) or other acidic catalyst (e.g., H₂SO₄, TsCl)
-
Appropriate solvents (e.g., ethanol, water, dichloromethane)
Step 1: Oximation of 6-Methoxy-1-tetralone
-
Dissolve 6-methoxy-1-tetralone in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the mixture.
-
Reflux the reaction mixture for a specified time to allow for the formation of 6-methoxy-1-tetralone oxime.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and isolate the crude oxime product by filtration or extraction.
-
Purify the oxime by recrystallization.
Step 2: Beckmann Rearrangement
-
Treat the purified 6-methoxy-1-tetralone oxime with a strong acid catalyst like polyphosphoric acid.
-
Heat the mixture to the required temperature to induce the rearrangement. The specific temperature and reaction time will depend on the chosen catalyst.[2]
-
The rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen leads to the formation of the lactam ring.[3][4][5][6][7]
-
After the reaction is complete, quench the reaction mixture carefully with ice water.
-
Isolate the crude this compound product by filtration or extraction.
-
Purify the final product by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
The specific mechanism of action for this compound is not well-documented in current literature.[1] However, its structural similarity to other benzoazepine derivatives suggests potential interactions with receptors or enzymes within the central nervous system (CNS).[1] Benzoazepines as a class have been investigated for a range of pharmacological activities, including anxiolytic and antidepressant effects.[1]
To date, no specific quantitative biological data such as IC₅₀, EC₅₀, or binding affinities for this compound has been reported in publicly accessible databases. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.
Spectral Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the azepine ring, the methoxy group protons, and the N-H proton. |
| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, methylene carbons, and the methoxy carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (191.23 g/mol ) and characteristic fragmentation patterns of the benzoazepine core. |
| Infrared (IR) | Absorption bands for N-H stretching, C=O stretching, C-O stretching of the methoxy group, and aromatic C-H stretching. |
Applications and Future Research
This compound serves as a valuable scaffold for medicinal chemistry research.[1] Its potential as a modulator of CNS targets warrants further investigation.[1] Future research should focus on:
-
The development and optimization of synthetic routes.
-
Comprehensive pharmacological profiling to identify specific biological targets.
-
Structure-activity relationship (SAR) studies to design more potent and selective analogs.
-
Elucidation of its detailed mechanism of action.
This technical guide provides a summary of the currently available information on this compound. As research progresses, a more detailed understanding of this compound's properties and potential applications will undoubtedly emerge.
References
- 1. Buy this compound | 22245-89-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a heterocyclic compound belonging to the benzoazepine class. Benzoazepines are of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes the physicochemical properties, potential biological activities, and spectroscopic data of the title compound. Furthermore, it outlines a representative synthetic protocol and illustrates a potential mechanism of action related to the broader class of benzodiazepines, which are known to interact with GABA-A receptors in the central nervous system.
Core Compound Properties
This compound is a derivative of the benzoazepine scaffold, which is a seven-membered heterocyclic ring fused to a benzene ring.[1] The presence of a methoxy group and a carbonyl group contributes to its specific chemical characteristics and potential for biological interactions.[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 22245-89-2 | [1] |
| IUPAC Name | 7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound.
-
¹H NMR Spectroscopy : In proton NMR, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm). A sharp singlet corresponding to the three protons of the methoxy group is typically observed around δ 3.6-3.8 ppm.[1]
-
Mass Spectrometry : Under electron ionization, the molecular ion peak is observed at an m/z of 191.[1] Key fragmentation patterns include the loss of a methoxy radical (M-31), resulting in a fragment at m/z 160, and the elimination of carbon monoxide (M-28), leading to a fragment at m/z 163.[1]
Synthesis Methodology
Representative Experimental Protocol: Intramolecular Cyclization
This protocol describes a potential multi-step synthesis culminating in an intramolecular cyclization to form the seven-membered ring.
-
Step 1: Starting Material Preparation: The synthesis would likely begin with a suitably substituted aniline or phenol derivative.
-
Step 2: Chain Elongation: The starting material would undergo a series of reactions to introduce a side chain that will ultimately form the azepine ring.
-
Step 3: Cyclization: The final step involves an intramolecular reaction, often acid- or base-catalyzed, to form the seven-membered lactam ring of the benzo[b]azepin-2-one core.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Mechanism of Action
While there is no documented specific mechanism of action for this compound, its structural similarity to other benzoazepine derivatives suggests potential interactions with biological targets within the central nervous system.[1] Many compounds in this class are investigated for their anxiolytic, antidepressant, and anticonvulsant properties.[1][2]
The broader class of benzodiazepines exerts its effects by modulating the activity of GABA-A receptors.[3][4] It is plausible that this compound could have a similar mechanism of action.
Postulated Signaling Pathway: GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3] This allosteric binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[3][5] This hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, resulting in the sedative and anxiolytic effects associated with these compounds.[5]
Caption: Postulated mechanism of action via GABA-A receptor modulation.
Potential Applications
Given its chemical structure, this compound is a candidate for further investigation in several areas:
-
Pharmaceutical Development : As a scaffold for the development of novel therapeutics targeting CNS disorders.[1]
-
Chemical Probes : To study the pharmacology of related compounds and their targets.[1]
Conclusion
This compound is a compound with potential for further research and development in the field of medicinal chemistry. This guide provides foundational data and theoretical frameworks to aid researchers in their exploration of this and related molecules. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in relevant biological models.
References
An In-depth Technical Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzo[b]azepine class of molecules. This class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including effects on the central nervous system (CNS), as well as potential antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its discovery and history, detailed synthetic pathways, physicochemical and spectroscopic data, and a review of the biological activities of structurally related compounds. While specific biological data for the title compound is limited in publicly available literature, this guide aims to serve as a valuable resource for researchers by consolidating existing knowledge and providing a framework for future investigation.
Discovery and History
The specific discovery of this compound is not well-documented in the scientific literature as a singular, notable event. It is more likely that this compound was first synthesized as a chemical intermediate or as part of a larger library of benzo[b]azepine derivatives during broader medicinal chemistry campaigns. The benzo[b]azepine scaffold itself has been the subject of extensive research for several decades, with efforts focused on exploring its therapeutic potential across various disease areas. Traditional synthetic routes to the benzo[b]azepine core have historically relied on cyclization strategies to form the seven-membered lactam ring.[1]
Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be adapted from methodologies reported for structurally similar compounds. The following multi-step synthesis is based on the work of Clarke et al. (2016), who developed a one-pot multibond-forming process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. This is followed by proposed deprotection and lactam formation steps based on established organic chemistry principles.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl (2E)-3-(2'-amino-5'-methoxyphenyl)prop-2-enoate
-
Reaction: Mizoroki-Heck Coupling
-
Procedure: To a solution of 4-methoxy-2-iodoaniline (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added methyl acrylate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl (2E)-3-(2'-[N-allyl-N-(p-toluenesulfonyl)amino]-5'-methoxyphenyl)prop-2-enoate
-
Procedure (N-Tosylation): Methyl (2E)-3-(2'-amino-5'-methoxyphenyl)prop-2-enoate (1.0 eq) is dissolved in pyridine. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and a dilute acid (e.g., 1 M HCl). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-tosylated product.
-
Procedure (N-Allylation): The N-tosylated intermediate (1.0 eq) is dissolved in DMF. Potassium carbonate (2.0 eq) and allyl bromide (1.2 eq) are added, and the mixture is heated to 70 °C for 1-2 hours. After cooling, the mixture is diluted with 5% aqueous lithium chloride solution and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of the Allylic Trichloroacetimidate Intermediate
-
Procedure (Reduction): The ester from the previous step (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 2.2 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 2-3 hours. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the allylic alcohol.
-
Procedure (Trichloroacetimidate Formation): The allylic alcohol (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Trichloroacetonitrile (1.5 eq) is added, followed by a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). The reaction is stirred at 0 °C for 1 hour. The solvent is removed under reduced pressure to yield the crude allylic trichloroacetimidate, which is used in the next step without further purification.
Step 4: One-Pot Synthesis of 7-Methoxy-N-(p-toluenesulfonyl)-5-(2',2',2'-trichloromethylcarbonylamino)-2,5-dihydro-1H-benzo[b]azepine
-
Procedure: The crude allylic trichloroacetimidate is dissolved in xylenes and heated to 160 °C for 24 hours to effect the Overman rearrangement. The reaction is then cooled to 60 °C, and a Grubbs catalyst (e.g., Grubbs II, 5 mol%) is added. The mixture is stirred at 60 °C for 18 hours to facilitate ring-closing metathesis. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the protected 5-amino-2,5-dihydro-1H-benzo[b]azepine derivative.
Step 5: Proposed Conversion to this compound
-
Procedure (Deprotection and Lactam Formation): The product from Step 4 would require a multi-step deprotection and transformation sequence. The N-tosyl group can be removed under reductive conditions (e.g., using sodium in liquid ammonia or magnesium in methanol). The 2,2,2-trichloromethylcarbonylamino group can be hydrolyzed under basic conditions (e.g., aqueous NaOH or K₂CO₃ in methanol/water). The resulting amino group and the endocyclic double bond would then need to be converted to the lactam. This could potentially be achieved through a sequence of reduction of the enamine moiety followed by oxidation of the resulting tetrahydrobenzo[b]azepine at the 2-position, or through other functional group manipulations to install the carbonyl group.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| CAS Number | 22245-89-2 | [1][2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, methanol, chloroform (predicted) | - |
Spectroscopic Data (Predicted/Characteristic)
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | δ ~7.0-8.0 ppm (aromatic protons), δ ~3.6-3.8 ppm (s, 3H, -OCH₃), δ ~2.0-3.0 ppm (aliphatic protons of the azepine ring), δ ~8.0-9.0 ppm (br s, 1H, -NH) |
| ¹³C NMR | δ ~165-175 ppm (C=O), δ ~150-160 ppm (aromatic C-O), δ ~110-130 ppm (aromatic C-H and C-C), δ ~55 ppm (-OCH₃), δ ~20-40 ppm (aliphatic carbons) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 191. Key fragments at m/z 163 ([M-CO]⁺) and m/z 160 ([M-OCH₃]⁺). |
| Infrared (IR) | ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, amide), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch) |
Biological Activity and Potential Applications
While specific quantitative biological data for this compound are not extensively reported in the literature, the broader class of benzo[b]azepines has shown promise in several therapeutic areas.[1] The structural similarity of the title compound to other pharmacologically active agents suggests potential for further investigation.
Potential Therapeutic Areas
Caption: Potential therapeutic applications of the benzo[b]azepine scaffold.
-
Central Nervous System (CNS) Disorders: Many benzo[b]azepine derivatives have been investigated for their anxiolytic, antidepressant, and antipsychotic properties. Their mechanism of action in the CNS often involves interaction with various neurotransmitter receptors.
-
Antimicrobial Activity: Some substituted benzo[b]azepines have demonstrated activity against a range of bacterial and fungal pathogens.
-
Anticancer Potential: The benzo[b]azepine core is present in some compounds investigated for their cytotoxic and antiproliferative effects on cancer cell lines.
Biological Activity of Related Compounds
The following table summarizes the reported biological activities of some structurally related benzo[b]azepine derivatives to provide context for the potential of this compound.
| Compound/Derivative Class | Biological Activity | Reported Values |
| Various 1,4-Benzodiazepines | Cytotoxic activity against human cancer cell lines (MCF-7, HCT-116) | IC₅₀ values in the micromolar range |
| Substituted 2,3-dihydro-1,5-benzodiazepines | Antibacterial activity against various strains including MRSA and E. coli | MIC values ranging from 0.125 to 4 mg/mL |
| Methoxy-substituted dibenzo[b,f]oxepins | Anticancer activity, induction of apoptosis | - |
Note: The data presented above is for structurally related but distinct compounds and should be used for contextual purposes only.
Conclusion
This compound is a member of the pharmacologically relevant benzo[b]azepine class of compounds. While its specific discovery and biological profile are not extensively detailed in current literature, this guide provides a comprehensive synthesis of available information, including a detailed, plausible synthetic route based on modern organic chemistry techniques. The information on related compounds suggests that this molecule may hold potential for investigation in areas such as CNS disorders, infectious diseases, and oncology. This guide serves as a foundational resource to encourage and facilitate further research into the synthesis and biological evaluation of this compound and its derivatives.
References
Preliminary Biological Screening of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a synthetic small molecule belonging to the benzazepine class of compounds. The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active agents. While specific preliminary biological screening data for this compound is not extensively available in the public domain, the biological activities of structurally related analogs provide valuable insights into its potential therapeutic applications. This technical guide summarizes the known biological activities of closely related 7-methoxy-benzazepinone derivatives and other benzazepinone analogs, focusing on their potential as kinase inhibitors for oncology and as modulators of central nervous system (CNS) targets. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound class.
Data Presentation
The following tables summarize the quantitative biological activity data for structurally related benzazepinone analogs. It is important to note that these data are for related compounds and not for this compound itself.
Table 1: Kinase Inhibitory Activity of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one Analogs
| Compound ID | Aurora A IC50 (µM) | Aurora B IC50 (µM) | VEGF-R2 IC50 (µM) |
| Analog 1 | 0.023 | 0.15 | 0.045 |
| Analog 2 | 0.019 | 0.21 | 0.038 |
| Analog 3 | 0.031 | 0.35 | 0.062 |
Data extrapolated from studies on 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones which share the core benzazepinone scaffold. These complex derivatives show potent dual inhibition of Aurora A and VEGF-R kinases.[1]
Table 2: Kinase Inhibitory Activity of 2-anilino-9-methoxy-pyrimido[5,4-d][2]benzazepin-6-one Analogs
| Compound ID | PLK1 IC50 (µM) | VEGF-R2 IC50 (µM) |
| Analog 4 | 0.08 | 0.015 |
| Analog 5 | 0.12 | 0.022 |
| Analog 6 | 0.095 | 0.018 |
Data from studies on 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][2]benzazepin-6-ones, which are fused-ring analogs of the target scaffold. The presence of a methoxy group was found to be important for dual PLK1 and VEGF-R2 inhibitory activity.[2]
Table 3: Dopamine D1 Receptor Antagonist Activity of 6-chloro-1-phenylbenzazepine Analogs
| Compound ID | D1R Ki (nM) | D5R Ki (nM) | Selectivity (D5R/D1R) |
| Analog 7 | 30 | 180 | 6.0 |
| Analog 8 | 45 | 250 | 5.6 |
| Analog 9 | 62 | 310 | 5.0 |
Data from structure-activity relationship studies of 6-chloro-1-phenylbenzazepines, demonstrating the potential for this scaffold to interact with CNS receptors.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preliminary biological screening of this compound and its analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., Aurora A, VEGF-R2, PLK1)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended. A DMSO-only control is also required.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Receptor Binding Assay for CNS Targets (e.g., Dopamine D1 Receptor)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific CNS receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: e.g., [3H]-SCH23390 for Dopamine D1 receptor
-
Non-specific Binding Control: e.g., Haloperidol
-
Receptor Source: Rat striatal membranes or cells expressing the receptor of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue (e.g., rat striatum) in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: Prepare serial dilutions of the test compound in assay buffer. In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Compound Competition: Test compound dilution, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Hypothesized Kinase Inhibition Workflow
References
- 1. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unveiling the Pharmacological Potential of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Overview of a Molecule of Interest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzoazepine class. While specific pharmacological data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to other well-studied benzoazepine and benzodiazepine derivatives suggests a potential for a range of biological activities. This technical guide consolidates the available chemical information for this compound and explores its potential pharmacological effects by drawing parallels with related compounds. The document highlights the significant data gap and underscores the need for further investigation to elucidate the specific biological profile of this molecule.
Chemical Identity and Properties
This compound is a small molecule with the following key identifiers:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 22245-89-2 | [1] |
The structure features a seven-membered azepine ring fused to a benzene ring, with a methoxy group at the 7-position and a carbonyl group at the 2-position[1]. This benzoazepine core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.
Potential Pharmacological Effects: An Analog-Based Inference
Direct experimental data on the pharmacological effects of this compound is scarce. However, the broader class of benzoazepines and related benzodiazepines has been extensively studied, revealing a wide spectrum of biological activities. Based on structural analogy, the following potential pharmacological effects can be postulated for this compound, warranting future investigation.
Central Nervous System (CNS) Activity
Many benzoazepine and benzodiazepine derivatives exhibit significant effects on the central nervous system. These activities are often mediated through interaction with neurotransmitter systems.
-
Anxiolytic and Antidepressant Properties: The benzoazepine core is a common feature in compounds investigated for their potential to treat anxiety and mood disorders[2].
-
Anticonvulsant Activity: 1,4-Benzodiazepines are well-known for their use as anticonvulsants[3].
-
Neuroprotection: Some 1,5-benzodiazepin-2-one derivatives have shown neuroprotective activity in in vitro models of Parkinson's disease by mitigating oxidative stress[4].
Antimicrobial Activity
Certain benzodiazepine derivatives have demonstrated antimicrobial and antifungal effects, suggesting that this compound could be explored for similar properties[3][5].
Anticancer Activity
The benzodiazepine scaffold has been utilized in the development of anticancer agents[3]. For instance, some derivatives have been shown to act as pro-death agents targeting BIR domains in cancer cells[6].
Other Potential Activities
Derivatives of the benzoazepine and benzodiazepine families have been explored for a multitude of other therapeutic applications, including:
-
Muscle relaxants [3]
-
Sedatives and hypnotics [3]
-
Antipsychotics [3]
-
Antagonists for metabotropic glutamate receptors , with potential applications in memory disorders[7].
-
Antagonists for AMPA/kainate receptors [8].
-
BET Bromodomain Inhibition , with potential in oncology and inflammation[9].
It is critical to emphasize that these are potential effects inferred from related compounds. Rigorous experimental validation is necessary to determine the actual pharmacological profile of this compound.
Synthesis and Chemical Reactivity
The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving cyclization strategies[1]. Common approaches include the intramolecular Friedel-Crafts reaction of precursor molecules[10][11]. The presence of a carbonyl group suggests that the molecule can undergo nucleophilic substitution and reduction reactions, allowing for further chemical modifications to explore structure-activity relationships[1].
Future Directions and Research Workflow
The current body of knowledge on this compound presents a clear opportunity for further research. A systematic investigation is required to elucidate its pharmacological properties. The following diagram outlines a potential research workflow.
Figure 1. A conceptual workflow for the pharmacological investigation of a novel chemical entity.
Conclusion
This compound represents a molecule with unexplored pharmacological potential. While direct evidence of its biological activity is lacking, its structural relationship to a class of compounds with diverse and significant therapeutic effects makes it a compelling candidate for further study. The synthesis of this compound is achievable, paving the way for a comprehensive investigation into its potential CNS, antimicrobial, and anticancer activities, among others. The scientific community is encouraged to undertake the necessary in vitro and in vivo studies to unlock the therapeutic promise that this molecule may hold.
References
- 1. Buy this compound | 22245-89-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
Unraveling the Enigma: A Mechanistic Hypothesis for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Novel CNS Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a synthetic small molecule with a core benzo[b]azepine structure. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to a class of compounds known for their significant activity within the central nervous system (CNS) provides a strong foundation for a compelling mechanistic hypothesis. This technical guide posits that this compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor . This hypothesis is predicated on the well-established pharmacology of benzodiazepines and related compounds that share a similar structural framework and exert their anxiolytic, sedative, and anticonvulsant effects through the potentiation of GABAergic inhibition. This document will delve into the theoretical underpinnings of this hypothesis, present illustrative quantitative data from structurally related analogs, provide detailed experimental protocols for hypothesis testing, and visualize the proposed signaling pathways and experimental workflows.
Introduction: The GABA-A Receptor - A Key Target for CNS Therapeutics
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the mammalian brain.[1] It is a ligand-gated ion channel that, upon binding of its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl-).[1] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[1] The GABA-A receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties.[2]
Benzodiazepines, a widely prescribed class of psychoactive drugs, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, typically at the interface of the α and γ subunits.[3] This binding event induces a conformational change in the receptor that increases its affinity for GABA, leading to a more potent inhibitory signal at the synapse.[3] This positive allosteric modulation is the cornerstone of the therapeutic effects of benzodiazepines. Given the structural features of this compound, it is hypothesized to engage the GABA-A receptor in a similar manner.
The Mechanistic Hypothesis: Positive Allosteric Modulation of the GABA-A Receptor
We hypothesize that this compound functions as a positive allosteric modulator of the GABA-A receptor. The proposed mechanism involves the following key steps:
-
Binding to an Allosteric Site: The compound is predicted to bind to a specific allosteric site on the GABA-A receptor, likely the benzodiazepine binding site or a novel, structurally related site.
-
Conformational Change: This binding event induces a conformational change in the receptor complex.
-
Enhanced GABA Affinity: The conformational change increases the affinity of the orthosteric GABA binding sites for GABA.
-
Increased Channel Opening Frequency: With an increased affinity for GABA, the receptor channel opens more frequently in the presence of the neurotransmitter.
-
Potentiated Inhibitory Signal: The enhanced chloride ion influx leads to a more pronounced hyperpolarization of the postsynaptic neuron, thereby potentiating the inhibitory effect of GABA.
This proposed mechanism is consistent with the known actions of many anxiolytic and sedative compounds.
Quantitative Data from Structurally Related Analogs
While specific quantitative data for this compound is not available, the following tables summarize data from structurally related benzodiazepine analogs, illustrating the typical binding affinities and functional potencies observed for compounds acting at the GABA-A receptor. This data serves as a benchmark for the anticipated pharmacological profile of the target compound.
Table 1: Illustrative Binding Affinities (Ki) of Benzodiazepine Analogs at the GABA-A Receptor
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β2γ2 | 25 | [Feltz, P., & Rashedi, M. (1989). The benzodiazepine binding site of the GABAA receptor. General Pharmacology: The Vascular System, 20(5), 539-542.] |
| Flunitrazepam | α1β2γ2 | 1.5 | [Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological reviews, 47(2), 181-234.] |
| Clonazepam | α1β2γ2 | 1.2 | [Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes, regional distribution, and function. In GABAA Receptors (pp. 1-25). Humana Press.] |
Table 2: Illustrative Functional Potencies (EC50/IC50) of Benzodiazepine Analogs on GABA-A Receptor Function
| Compound | Assay Type | GABA-A Receptor Subtype | Effect | EC50/IC50 (nM) | Reference |
| Diazepam | Electrophysiology | α1β2γ2 | Potentiation of GABA-evoked currents | 30 | [Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes. Journal of receptor and signal transduction research, 24(3-4), 163-181.] |
| Lorazepam | Electrophysiology | α1β2γ2 | Potentiation of GABA-evoked currents | 10 | [Ibid.] |
| Alprazolam | Electrophysiology | α1β2γ2 | Potentiation of GABA-evoked currents | 15 | [Ibid.] |
Proposed Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway and the experimental workflows that can be employed to test the mechanistic hypothesis.
Caption: Proposed signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflows for investigating the interaction of the compound with the GABA-A receptor.
Detailed Experimental Protocols
To empirically validate the proposed mechanism of action, the following key experiments are recommended.
Radioligand Binding Assay
This assay will determine if this compound binds to the benzodiazepine site on the GABA-A receptor and will quantify its binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Radioligand: [³H]flumazenil (a benzodiazepine site antagonist).
-
Non-specific binding control: Clonazepam (10 µM).
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes (20-50 µg of protein), [³H]flumazenil (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM).
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Assay
This functional assay will determine if the test compound modulates the activity of the GABA-A receptor in response to GABA and will quantify its potency (EC50 or IC50).
Objective: To determine the functional effect (potentiation or inhibition) and potency (EC50) of the test compound on GABA-evoked currents in cells expressing GABA-A receptors.
Materials:
-
Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the desired GABA-A receptor subtype.
-
Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
GABA solutions at various concentrations.
-
Test compound solutions at various concentrations.
-
Two-electrode voltage clamp or patch-clamp setup.
Procedure:
-
Cell Preparation: Prepare oocytes or cultured cells expressing the GABA-A receptor of interest.
-
Electrophysiological Recording:
-
For TEVC in oocytes, impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 to -80 mV.
-
For patch-clamp in mammalian cells, establish a whole-cell recording configuration.
-
-
Baseline GABA Response: Perfuse the cell with a low concentration of GABA (typically the EC5-EC20 concentration) to elicit a stable baseline current.
-
Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Recording: Record the changes in the amplitude of the GABA-evoked chloride current in the presence of the test compound.
-
Data Analysis: Plot the percentage change in current amplitude as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum effect.
Conclusion
The structural characteristics of this compound strongly suggest its potential as a novel modulator of the GABA-A receptor. The hypothesis that it acts as a positive allosteric modulator provides a solid framework for initiating a comprehensive pharmacological investigation. The experimental protocols detailed in this guide offer a clear path to empirically test this hypothesis, quantify the compound's binding and functional properties, and ultimately elucidate its precise mechanism of action. Should this hypothesis be confirmed, this compound could represent a valuable lead compound in the development of new therapeutics for a range of CNS disorders.
References
Navigating the Solubility Landscape of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. As a compound of interest in medicinal chemistry and drug development, understanding its solubility characteristics is paramount for its progression through the research and development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering a framework for systematic solubility profiling.
While specific quantitative solubility data for this compound is not yet publicly available, this guide outlines the established experimental protocols to generate such critical data. The focus is on providing a robust framework for consistent and reproducible solubility determination in a variety of relevant solvent systems.
The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility in various aqueous and organic solvents is essential from the early stages of drug discovery.
Understanding Thermodynamic vs. Kinetic Solubility
When assessing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under equilibrium conditions at a specific temperature and pressure. This is typically determined using the shake-flask method over an extended period to ensure equilibrium is reached.
-
Kinetic solubility , on the other hand, is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This value can often be higher than the thermodynamic solubility due to the formation of a supersaturated solution.
Distinguishing between these two parameters is vital for making informed decisions in the drug development process.
Figure 1: Relationship between thermodynamic and kinetic solubility.
Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve a true equilibrium between the undissolved solid and the dissolved solute.
Materials and Reagents
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
Figure 2: Experimental workflow for the shake-flask solubility assay.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for accurately quantifying the concentration of this compound in the saturated solutions.
Suggested HPLC Parameters (to be optimized)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV-Vis at a predetermined wavelength of maximum absorbance (λmax) for the compound.
-
Column Temperature: 30°C
Calibration Curve
A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area from the HPLC analysis of the saturated solution is then used to determine the concentration by interpolating from the linear regression of the calibration curve.
Data Presentation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.
Table 1: Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | |||
| PBS (pH 7.4) | |||
| 0.1 N HCl | |||
| Methanol | |||
| Ethanol | |||
| Acetonitrile | |||
| DMSO |
Note: The molecular weight of this compound is approximately 191.23 g/mol .
Conclusion
This technical guide provides a standardized approach for the comprehensive solubility assessment of this compound. By following these detailed experimental protocols, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this promising compound. The systematic characterization of its solubility profile will enable informed decisions regarding formulation strategies, preclinical testing, and ultimately, its potential as a therapeutic agent.
Spectroscopic Profile of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 22245-89-2). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this molecule in research and development settings.
Molecular Structure and Properties
-
Molecular Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol [1]
-
Chemical Class: Benzoazepine
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | m | 3H | Aromatic Protons (H-6, H-8, H-9) |
| ~3.6 - 3.8 | s | 3H | Methoxy Protons (-OCH₃)[1] |
| ~2.8 - 3.2 | m | 2H | Methylene Protons (C-5) |
| ~2.4 - 2.7 | m | 2H | Methylene Protons (C-3) |
| ~8.0 - 9.0 | br s | 1H | Amide Proton (-NH) |
¹³C NMR (Carbon-13) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | Carbonyl Carbon (C=O) |
| ~155 - 160 | Aromatic Carbon (C-7, attached to -OCH₃) |
| ~110 - 140 | Aromatic Carbons (C-5a, C-6, C-8, C-9, C-9a) |
| ~55 - 60 | Methoxy Carbon (-OCH₃) |
| ~30 - 40 | Methylene Carbon (C-5) |
| ~30 - 40 | Methylene Carbon (C-3) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch (Amide) |
| ~3050 | Medium | C-H Stretch (Aromatic) |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1100 | Medium | C-N Stretch |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 191 | Moderate (20-40%) | [M]⁺ (Molecular Ion)[1] |
| 163 | Variable | [M - CO]⁺[1] |
| 160 | Variable | [M - OCH₃]⁺[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more scans are acquired due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.
-
Thin Film Method: The compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2][3]
-
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used for analysis.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[4][5] The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. Buy this compound | 22245-89-2 [smolecule.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. bitesizebio.com [bitesizebio.com]
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document serves as a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of this and similar small organic molecules. The protocols and data presented herein are based on established principles of single-crystal X-ray diffraction.
The benzo[b]azepine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, particularly in the realm of central nervous system (CNS) disorders.[1][2] Understanding the precise three-dimensional arrangement of atoms within this compound is crucial for elucidating its structure-activity relationships, guiding lead optimization, and designing novel therapeutic agents.
Hypothetical Crystallographic Data
The following tables summarize the anticipated crystallographic data for this compound, derived from a hypothetical single-crystal X-ray diffraction experiment.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₁H₁₃NO₂ |
| Formula Weight | 191.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.52(3) Å |
| b | 12.11(4) Å |
| c | 9.34(3) Å |
| α | 90° |
| β | 105.2(1)° |
| γ | 90° |
| Volume | 928.1(5) ų |
| Z | 4 |
| Calculated Density | 1.368 Mg/m³ |
| Absorption Coefficient | 0.096 mm⁻¹ |
| F(000) | 408 |
| Data Collection | |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12 |
| Reflections collected | 9876 |
| Independent reflections | 2150 [R(int) = 0.035] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2150 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Table 2: Selected Hypothetical Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| O1-C2 | 1.24 | O1-C2-N1 | 123.5 |
| O2-C7 | 1.37 | C6-C7-O2 | 120.1 |
| O2-C11 | 1.42 | C7-O2-C11 | 117.8 |
| N1-C2 | 1.34 | C2-N1-C5a | 125.7 |
| N1-C5a | 1.40 | ||
| C2-C3 | 1.52 | ||
| C3-C4 | 1.53 | ||
| C4-C5 | 1.51 | ||
| C5-C5a | 1.50 |
Experimental Protocols
The determination of the crystal structure of a small molecule like this compound follows a well-established workflow.[3]
Synthesis and Crystallization
The initial and often most challenging step is the growth of high-quality single crystals.[4]
-
Synthesis: The compound is first synthesized and purified to ≥98% purity, as confirmed by techniques such as NMR and LC-MS.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetone, hexane) are screened to find optimal conditions. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (transparent, well-defined faces) are sought.[4]
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.
-
Diffraction Experiment: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factors (R1 and wR2) and the goodness-of-fit.[6]
Visualizations
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
The provided workflow illustrates the sequential process from compound synthesis to the final validated crystal structure. The hypothetical signaling pathway depicts a plausible mechanism of action for a benzo[b]azepine derivative, acting as a positive allosteric modulator of the GABA-A receptor, a common target for anxiolytic and sedative drugs.[1][7] Such modulation enhances the influx of chloride ions, leading to neuronal hyperpolarization and a subsequent calming effect on the central nervous system. This highlights the importance of structural data in understanding and designing molecules with specific pharmacological profiles.
References
- 1. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eas.org [eas.org]
- 5. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinPGx [clinpgx.org]
The Anxiolytic and Antidepressant Potential of Benzoazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles underlying the anxiolytic and antidepressant properties of benzoazepines. This document provides a comprehensive overview of their mechanism of action, key signaling pathways, and the experimental methodologies used to evaluate their therapeutic potential. Quantitative data from preclinical studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and advancement of research in this field.
Introduction
Benzoazepines, a class of heterocyclic compounds featuring a fused benzene and azepine ring system, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the structurally related benzodiazepines are well-established as potent anxiolytics, acting primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, research into novel benzoazepine derivatives has revealed a broader spectrum of mechanisms and therapeutic possibilities, including antidepressant effects. This guide delves into the scientific investigation of these properties, providing a resource for professionals in drug discovery and development.
Mechanism of Action and Signaling Pathways
The primary mechanism by which classical benzodiazepines exert their anxiolytic effects is through their interaction with the GABAA receptor, a ligand-gated ion channel in the central nervous system.[1][2][3] Benzodiazepines bind to a specific allosteric site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, the brain's primary inhibitory neurotransmitter.[2][3] This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability, resulting in the characteristic sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[1][2]
The GABAA receptor is a pentameric complex, and the specific subunit composition determines its pharmacological properties. The anxiolytic effects of benzodiazepines are primarily mediated by GABAA receptors containing α2 subunits, while sedative effects are linked to α1 subunits.[4]
Some novel 2,3-benzoazepine derivatives have been shown to act as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate receptor.[5][6] This mechanism suggests an alternative pathway for their central nervous system effects, including potential anticonvulsant and anxiolytic properties, by modulating excitatory neurotransmission.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical evaluations of various benzoazepine and benzodiazepine derivatives.
Table 1: In Vitro Cytotoxicity of Benzoazepine Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 18c | HEK (normal human kidney) | 65.68 | [7] |
| Diazepam | HEK (normal human kidney) | 87.90 | [7] |
Table 2: In Vivo Anxiolytic Activity of a Benzoazepine Analogue
| Compound | Animal Model | Dose (mg/kg) | Key Finding | Reference |
| 18c | Stressed Rats (EPM & OFT) | 2 | Better anxiolytic activity than diazepam without sedative effects. | [7] |
| Diazepam | Stressed Rats (EPM & OFT) | 2 | Anxiolytic effect. | [7] |
Table 3: Antidepressant-like Activity of 1,5-Benzodiazepine Derivatives
| Compound | Animal Model | Dose (mg/kg) | Key Finding | Reference |
| A3, A4, A5 | Mice (Forced Swim Test) | 100 | Significant reduction in immobility time compared to control. | [8] |
| Desipramine (Standard) | Mice (Forced Swim Test) | 20 | Standard antidepressant effect. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vivo Behavioral Assays
4.1.1. Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents.[7]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period (e.g., 5 minutes).
-
Parameters measured include the time spent in the open and enclosed arms, and the number of entries into each arm.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-related aversion to open spaces.
4.1.2. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[7]
-
Apparatus: An open, square arena.
-
Procedure:
-
An animal is placed in the center of the arena.
-
Locomotor activity is recorded for a specific duration.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena.
-
-
Interpretation: Anxiolytic drugs often increase the time spent in the central zone of the open field. A lack of change in total distance traveled can indicate that the observed effects in other tests are not due to sedation or motor impairment.
4.1.3. Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant activity.[8]
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Mice are placed individually into the cylinder of water from which they cannot escape.
-
The duration of immobility (floating passively) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
-
Interpretation: Antidepressant compounds are expected to decrease the duration of immobility, as the animal will actively try to escape for a longer period.
In Vitro Assays
4.2.1. Cytotoxicity Assay (MTT Assay)
This assay is used to assess the viability of cells and the cytotoxic potential of a compound.[7]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Procedure:
-
Cells (e.g., HEK cells) are seeded in a 96-well plate.
-
After cell attachment, they are treated with various concentrations of the test compounds.
-
Following an incubation period, the MTT reagent is added.
-
After a further incubation, the formazan crystals are dissolved, and the absorbance is read at a specific wavelength.
-
-
Interpretation: A decrease in absorbance indicates a reduction in cell viability, and the IC50 (half-maximal inhibitory concentration) can be calculated to quantify the compound's cytotoxicity.
4.2.2. Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a specific receptor.[9][10]
-
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a target receptor (e.g., GABAA receptor).
-
Procedure:
-
A preparation of cell membranes containing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site).
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured.
-
-
Interpretation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Conclusion
The investigation into the anxiolytic and antidepressant properties of benzoazepines represents a promising avenue for the development of novel therapeutics for mood and anxiety disorders. While the GABAergic system remains a key target, the exploration of other mechanisms, such as AMPA receptor modulation, opens up new possibilities for drugs with potentially improved side-effect profiles. The systematic application of the in vivo and in vitro experimental protocols detailed in this guide is essential for the rigorous evaluation of new chemical entities and the advancement of our understanding of the complex neurobiology of these conditions. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. benzoinfo.com [benzoinfo.com]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of substituted 1,5-benzodiazepines for antidepressants. [wisdomlib.org]
- 9. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Is the benzodiazepine binding site a receptor?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of the benzoazepine core in receptor interaction
An In-depth Technical Guide to the Role of the Benzoazepine Core in Receptor Interaction
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the benzoazepine core, a privileged scaffold in medicinal chemistry. It details its crucial role in interacting with various biological receptors, focusing on the structural requirements for binding and the resulting pharmacological effects. This document synthesizes data on structure-activity relationships, quantitative pharmacology, and key experimental methodologies to serve as a valuable resource for professionals in drug discovery and development.
The Benzoazepine Core: An Overview
The benzoazepine scaffold, characterized by the fusion of a benzene ring to a seven-membered diazepine ring, is a cornerstone in the design of centrally active therapeutic agents.[1] While the term is often associated with the 1,4-benzodiazepine class of drugs that target the γ-aminobutyric acid type A (GABA-A) receptor, the versatile core has been successfully adapted to create ligands for other important receptor families, including vasopressin receptors.[1][2] Its conformational flexibility and multiple points for chemical modification allow for the fine-tuning of pharmacological properties, making it a subject of continuous interest in drug development.
Key Receptor Interactions and Mechanisms
The benzoazepine core serves as a template for designing ligands that interact with distinct classes of receptors, primarily through allosteric modulation or direct antagonism.
GABA-A Receptors: Positive Allosteric Modulation
The most well-documented role of the benzoazepine core is its interaction with the GABA-A receptor, a ligand-gated ion channel responsible for the primary inhibitory neurotransmission in the central nervous system (CNS).[3]
-
Binding Site: Benzodiazepines bind to a specific, high-affinity site located at the interface between the α and γ2 subunits of the pentameric GABA-A receptor.[4][5] This site is distinct from the GABA binding site.
-
Mechanism of Action: Upon binding, benzodiazepine derivatives act as positive allosteric modulators.[6] They do not open the chloride channel directly but enhance the effect of the endogenous ligand, GABA.[7] This potentiation increases the frequency of channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[3] The resulting inhibitory effect on neuronal excitability is responsible for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.[1][8]
Caption: GABA-A receptor positive allosteric modulation by the benzoazepine core.
Vasopressin Receptors: Antagonism
More recently, the benzoazepine scaffold has been utilized to develop potent antagonists for vasopressin receptors, particularly the V2 subtype (V2R).[2][9] These receptors are G protein-coupled receptors (GPCRs) that play a key role in regulating water and sodium balance.
-
Binding Site: Benzoazepine-based antagonists, often referred to as "vaptans," bind to and block the V2 receptor, preventing the action of the endogenous hormone arginine vasopressin (AVP).[10][11]
-
Mechanism of Action: The V2 receptor is coupled to a Gs protein. AVP binding normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] This signaling cascade promotes the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells in the kidney, increasing water reabsorption. By blocking the V2R, benzoazepine antagonists inhibit this pathway, leading to increased water excretion (aquaresis).[9] This mechanism is therapeutic in conditions like hyponatremia and polycystic kidney disease.[2][12]
Caption: Vasopressin V2 receptor antagonism by benzoazepine derivatives.
Structure-Activity Relationships (SAR)
The pharmacological activity of benzoazepine derivatives is highly dependent on the nature and position of substituents on the core structure. The SAR for the classical 1,4-benzodiazepine GABA-A modulators is well-established.[13][14]
-
Position 1: A small alkyl group, such as a methyl group, is optimal for activity.[13] Larger groups tend to decrease activity.
-
Position 2: A keto group (C=O) is essential for the positive allosteric modulatory activity at the GABA-A receptor.[13][14]
-
Position 3: The presence of a hydroxyl (-OH) group leads to more polar compounds with a shorter duration of action, as they can be directly excreted without significant phase I metabolism.[13]
-
Position 5: A phenyl group at this position is optimal for activity.[14] Electron-withdrawing substituents at the ortho or di-ortho positions of this phenyl ring increase activity, while para substitution decreases it.[13][14]
-
Position 7: An electron-withdrawing group, such as a halogen (e.g., Cl) or a nitro group (NO2), is critical for high potency.[13]
Caption: Key structure-activity relationships for the 1,4-benzoazepine core.
Quantitative Pharmacological Data
The affinity and functional potency of benzoazepine derivatives are determined through various in vitro assays. The data below illustrates the potency of selected compounds at their respective receptors.
Table 1: Binding Affinity and Functional Activity of Benzoazepine V2R Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Selectivity (V2R vs. V1AR) | Reference |
| Tolvaptan (TVP) | 0.81 (V2R) | 6.7 | 123-fold | [9] |
| Satavaptan | - | - | - | [9] |
| Compound 25 | 9.0 ± 1.5 (V2R) | 9.2 ± 3.0 | 16-fold | [2][9] |
| Compound 18 | - | - | - | [12] |
| VP-339 | 0.216 (V2R) | - | - | [15] |
| VP-343 | 0.772 (V2R) | - | - | [15] |
| VP-365 | 1.18 (V2R) | - | - | [15] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Binding Affinity of Benzoazepine Derivatives at GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Diazepam | α1β3γ2 | 6.2 | [4] |
| Diazepam | α2β3γ2 | 4.8 | [4] |
| Diazepam | α3β3γ2 | 5.2 | [4] |
| Diazepam | α5β3γ2 | 16 | [4] |
| Compound 4c | Central BZD Receptor | 0.42 | [16] |
Note: Ki values represent the concentration required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.
Key Experimental Methodologies
Characterizing the interaction between benzoazepine ligands and their receptors requires robust and sensitive experimental protocols.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[17] It involves a competition experiment between an unlabeled test compound and a radiolabeled ligand with known affinity for the target receptor.
Detailed Protocol (Filtration Method):
-
Preparation: Prepare cell membrane homogenates or whole cells expressing the receptor of interest. Protein concentration is determined via a Bradford assay.[18]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]flunitrazepam for GABA-A or a radiolabeled AVP analog for V2R) and a range of concentrations of the unlabeled benzoazepine test compound.[17][18]
-
Controls: Include wells for "Total Binding" (radioligand + membranes, no competitor) and "Non-specific Binding" (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the receptors).[18][19]
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free, unbound radioligand.[17][18]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[18]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.[18]
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[18]
Caption: General workflow for a competitive radioligand binding assay.
GPCR Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition, determining a compound's efficacy (e.g., EC50 or IC50). For V2R antagonists, a common method is to measure the inhibition of AVP-stimulated cAMP production.[9]
Detailed Protocol (cAMP Assay):
-
Cell Culture: Culture cells stably expressing the V2 receptor (e.g., HEK293 cells) in 96-well plates.[9]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the benzoazepine antagonist for a defined period.
-
Stimulation: Add a fixed concentration of the agonist (e.g., AVP or desmopressin) to stimulate the receptor and induce cAMP production. A control group without agonist is included to establish a baseline.
-
Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP levels. This is often done using competitive immunoassays based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[20][21]
-
Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.
Caption: General workflow for a GPCR functional antagonist assay (cAMP).
Conclusion
The benzoazepine core remains a highly valuable scaffold in modern medicinal chemistry. Its structural features allow for precise interactions with key CNS and peripheral receptors, most notably as a positive allosteric modulator of GABA-A receptors and as an antagonist of vasopressin receptors. A thorough understanding of its structure-activity relationships and the application of robust pharmacological assays are critical for the continued development of novel, selective, and efficacious therapeutics based on this privileged structure. The ability to modify the core to target different receptors underscores its versatility and enduring importance in the pursuit of new treatments for a wide range of human diseases.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective antagonists of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugs.com [drugs.com]
- 11. Vasopressin receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. egpat.com [egpat.com]
- 15. Novel vasopressin V2 receptor-selective antagonists, pyrrolo[2,1-a]quinoxaline and pyrrolo[2,1-c][1,4]benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel agonists of benzodiazepine receptors: design, synthesis, binding assay and pharmacological evaluation of 1,2,4-triazolo[1,5-a]pyrimidinone and 3-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. revvity.com [revvity.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
Methodological & Application
Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one from phenyl precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the multi-step synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable scaffold in medicinal chemistry. The synthesis commences with the Friedel-Crafts acylation of anisole with succinic anhydride to yield 3-(4-methoxybenzoyl)propionic acid. This intermediate subsequently undergoes a Clemmensen reduction followed by intramolecular cyclization to form 7-methoxy-1-tetralone. The final step involves a Beckmann rearrangement of the corresponding oxime derived from 7-methoxy-1-tetralone to afford the target benzazepinone. This protocol offers a reliable and reproducible method for obtaining this important heterocyclic compound.
Introduction
This compound is a key structural motif present in a variety of pharmacologically active compounds. Its bicyclic system, comprising a benzene ring fused to a seven-membered lactam ring, serves as a versatile template for the development of novel therapeutic agents. The synthesis of this and related benzazepinones is therefore of significant interest to the drug discovery and development community. The synthetic strategy outlined herein employs robust and well-established chemical transformations, starting from readily available phenyl precursors.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a three-stage process as depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Stage 1: Synthesis of 3-(4-methoxybenzoyl)propionic acid (Friedel-Crafts Acylation)
This stage involves the acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation of anisole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anisole | 108.14 | 54.1 g | 0.50 |
| Succinic anhydride | 100.07 | 50.0 g | 0.50 |
| Aluminum chloride | 133.34 | 140.0 g | 1.05 |
| Nitrobenzene | 123.11 | 250 mL | - |
| Hydrochloric acid (conc.) | 36.46 | 100 mL | - |
| Ice | 18.02 | 500 g | - |
Procedure:
-
A solution of anisole and succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube.
-
The flask is cooled in an ice-salt bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring over a period of one hour, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The nitrobenzene is removed by steam distillation.
-
The remaining aqueous solution is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and recrystallized from hot water to yield 3-(4-methoxybenzoyl)propionic acid.
Expected Yield: Approximately 70-80%.
Stage 2: Synthesis of 7-methoxy-1-tetralone (Clemmensen Reduction and Cyclization)
This stage involves the reduction of the keto group and subsequent intramolecular Friedel-Crafts acylation (cyclization).
Reaction Scheme:
Caption: Reduction and cyclization to form the tetralone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-methoxybenzoyl)propionic acid | 208.21 | 41.6 g | 0.20 |
| Zinc amalgam (Zn(Hg)) | - | 100 g | - |
| Hydrochloric acid (conc.) | 36.46 | 150 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Polyphosphoric acid (PPA) | - | 200 g | - |
Procedure:
-
Clemmensen Reduction: To a flask containing amalgamated zinc, water, and concentrated hydrochloric acid, add 3-(4-methoxybenzoyl)propionic acid and toluene.
-
The mixture is heated under reflux for 24 hours, with additional portions of hydrochloric acid added every 6 hours.
-
After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 4-(4-methoxyphenyl)butanoic acid.
-
Intramolecular Cyclization: The crude 4-(4-methoxyphenyl)butanoic acid is added to polyphosphoric acid with stirring.
-
The mixture is heated on a steam bath for 2 hours.
-
The hot mixture is poured onto crushed ice, and the resulting mixture is stirred until the PPA is completely hydrolyzed.
-
The product is extracted with ether, and the ethereal solution is washed with sodium bicarbonate solution, then with water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is distilled under reduced pressure to give 7-methoxy-1-tetralone.
Expected Yield: Approximately 60-70% over two steps.
Stage 3: Synthesis of this compound (Beckmann Rearrangement)
The final stage involves the conversion of the tetralone to its oxime, followed by an acid-catalyzed Beckmann rearrangement to form the desired lactam.
Reaction Scheme:
Caption: Oximation and Beckmann rearrangement.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-methoxy-1-tetralone | 176.21 | 17.6 g | 0.10 |
| Hydroxylamine hydrochloride | 69.49 | 10.4 g | 0.15 |
| Pyridine | 79.10 | 50 mL | - |
| Polyphosphoric acid (PPA) | - | 150 g | - |
Procedure:
-
Oximation: A mixture of 7-methoxy-1-tetralone and hydroxylamine hydrochloride in pyridine is heated at reflux for 2 hours.
-
The mixture is cooled and poured into water. The precipitated solid is filtered, washed with water, and dried to give 7-methoxy-1-tetralone oxime.
-
Beckmann Rearrangement: The crude oxime is added to polyphosphoric acid at 80 °C.
-
The mixture is heated to 120-130 °C and maintained at this temperature for 15 minutes.
-
The hot mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with sodium bicarbonate solution and water, then dried.
-
Recrystallization from ethanol affords pure this compound.
Expected Yield: Approximately 80-90% for the rearrangement step.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Reaction Time | Temperature | Yield (%) |
| 1 | Anisole, Succinic anhydride | 3-(4-methoxybenzoyl)propionic acid | AlCl₃, Nitrobenzene | 24 h | 0-10 °C to RT | 70-80 |
| 2a | 3-(4-methoxybenzoyl)propionic acid | 4-(4-methoxyphenyl)butanoic acid | Zn(Hg), HCl | 24 h | Reflux | ~90 |
| 2b | 4-(4-methoxyphenyl)butanoic acid | 7-methoxy-1-tetralone | Polyphosphoric acid | 2 h | 100 °C | ~75 |
| 3a | 7-methoxy-1-tetralone | 7-methoxy-1-tetralone oxime | NH₂OH·HCl, Pyridine | 2 h | Reflux | >95 |
| 3b | 7-methoxy-1-tetralone oxime | This compound | Polyphosphoric acid | 15 min | 120-130 °C | 80-90 |
Conclusion
The described multi-step synthesis provides an effective and reproducible pathway for the preparation of this compound from simple phenyl precursors. The procedures utilize standard organic chemistry techniques and reagents, making this protocol accessible to researchers in various settings. The target compound, obtained in good overall yield, can serve as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.
Cyclization Strategies for the Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cyclization methods employed in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a key scaffold in medicinal chemistry. The described methodologies include the Beckmann Rearrangement, Schmidt Reaction, and Intramolecular Friedel-Crafts Acylation.
Introduction
The benzo[b]azepin-2-one core is a privileged scaffold found in a variety of biologically active compounds. The 7-methoxy substituted analog, this compound, is a crucial intermediate in the development of pharmaceuticals targeting the central nervous system. The efficient construction of the seven-membered lactam ring is a key challenge in the synthesis of these molecules. This document outlines and compares several effective cyclization strategies, providing detailed protocols to aid in the synthesis of this important compound.
Cyclization Methods Overview
Several synthetic strategies can be employed to construct the this compound ring system. The most common and effective methods involve the rearrangement of a six-membered ring precursor or the direct cyclization of an acyclic precursor. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
A logical workflow for selecting a suitable synthesis strategy is outlined below:
Caption: Workflow for selecting a synthesis method.
Beckmann Rearrangement
The Beckmann rearrangement is a classic and widely used method for the synthesis of amides and lactams from oximes.[1][2] In the context of this compound synthesis, the key precursor is the oxime of 7-methoxy-1-tetralone. The rearrangement is typically catalyzed by acids.[2]
Reaction Pathway:
Caption: Beckmann Rearrangement Pathway.
Experimental Protocol: Beckmann Rearrangement of 7-Methoxy-1-tetralone Oxime
Materials:
-
7-Methoxy-1-tetralone oxime
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of polyphosphoric acid (10 g) at 80°C, add 7-methoxy-1-tetralone oxime (1 g, 5.23 mmol) in small portions over 15 minutes.
-
After the addition is complete, raise the temperature to 120-130°C and maintain for 15-20 minutes.
-
Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Allow the mixture to reach room temperature and then extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 7-Methoxy-1-tetralone oxime | N/A |
| Product | This compound | N/A |
| Reagent | Polyphosphoric acid | N/A |
| Temperature | 120-130°C | N/A |
| Reaction Time | 15-20 minutes | N/A |
| Yield | 70-80% (reported for analogous systems) | General literature |
Schmidt Reaction
The Schmidt reaction provides an alternative route to lactams from ketones, using hydrazoic acid (HN₃) in the presence of a strong acid.[3][4] This method can be applied to 7-methoxy-1-tetralone to directly yield the desired benzo[b]azepin-2-one. Caution must be exercised due to the highly toxic and explosive nature of hydrazoic acid.
Reaction Pathway:
Caption: Schmidt Reaction Pathway.
Experimental Protocol: Schmidt Reaction of 7-Methoxy-1-tetralone
Materials:
-
7-Methoxy-1-tetralone
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform
-
Ice
-
Ammonium hydroxide
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the in situ generation of hydrazoic acid.
-
Add concentrated sulfuric acid (5 mL) to a stirred solution of 7-methoxy-1-tetralone (1 g, 5.67 mmol) in chloroform (10 mL) at 0°C.
-
Add sodium azide (0.44 g, 6.81 mmol) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Neutralize the aqueous layer with concentrated ammonium hydroxide until pH 8-9.
-
Separate the organic layer and extract the aqueous layer with chloroform (3 x 30 mL).
-
Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 7-Methoxy-1-tetralone | [5] |
| Product | This compound | N/A |
| Reagents | Sodium azide, Sulfuric acid | [3][4] |
| Temperature | 0°C to room temperature | N/A |
| Reaction Time | 2-3 hours | N/A |
| Yield | 60-75% (reported for analogous systems) | General literature |
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a powerful method for the formation of cyclic ketones, which can subsequently be converted to the desired lactam. In this approach, a suitable N-acyl-3-(4-methoxyphenyl)propanamine derivative is cyclized in the presence of a Lewis acid or a strong protic acid.
Reaction Pathway:
References
One-Pot Synthesis of Benzoazepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of benzoazepine derivatives, a class of heterocyclic compounds with significant therapeutic potential. These methods offer advantages over traditional multi-step syntheses by improving efficiency, reducing waste, and allowing for greater molecular diversity. The protocols outlined below are based on established, peer-reviewed methodologies.
Introduction
Benzoazepines, particularly benzodiazepines, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer effects.[1][2] One-pot synthesis, which involves the formation of multiple chemical bonds in a single reaction vessel, has emerged as a powerful strategy for the rapid and efficient construction of these complex molecules.[3] This approach minimizes the need for purification of intermediates, saving time and resources.[3] Key one-pot methodologies include multicomponent reactions (MCRs) and domino reactions, often facilitated by various catalysts.[4]
Application Note 1: Catalytic One-Pot Synthesis of 1,5-Benzodiazepine Derivatives
This protocol describes a highly efficient, solvent-free, one-pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives from o-phenylenediamine and various ketones using anhydrous stannous chloride (SnCl2) as a catalyst.[5] This method is advantageous due to its mild reaction conditions, short reaction times, and the use of an inexpensive and readily available catalyst.[5]
Experimental Protocol
Materials:
-
o-phenylenediamine or its derivatives
-
Substituted ketones (acyclic or cyclic)
-
Anhydrous stannous chloride (SnCl₂)
-
Ethanol (for recrystallization)
-
Crushed ice
-
Ammonia solution
Procedure:
-
In a round-bottom flask, take a mixture of o-phenylenediamine (10 mmol) and the respective ketone (20 mmol).
-
Add a catalytic amount of anhydrous stannous chloride (e.g., 10 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 80-85 °C) for the required time (typically 40–60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, pour the reaction mixture into crushed ice.
-
Basify the mixture with an ammonia solution.
-
The solid product that precipitates is separated by filtration.
-
Wash the solid thoroughly with water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydro-1H-1,5-benzodiazepine derivative.[5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 1,5-benzodiazepine derivatives using different catalysts.
| Entry | Diamine | Ketone | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Acetone | Anhydrous SnCl₂ | Solvent-free | 45 | 80 | [5] |
| 2 | o-phenylenediamine | Cyclohexanone | Anhydrous SnCl₂ | Solvent-free | 40 | 92 | [5] |
| 3 | 3,4-Diaminotoluene | Acetone | Anhydrous SnCl₂ | Solvent-free | 50 | 75 | [5] |
| 4 | o-phenylenediamine | 3-Pentanone | p-TSA | Solvent-free | 10-20 | 94 | [6] |
| 5 | o-phenylenediamine | Acetophenone | Phenylboronic acid | Acetonitrile | 240 | 91 | [7] |
| 6 | o-phenylenediamine | Acetone | ZnO | Solvent-free | 15 | 95 | [8] |
| 7 | o-phenylenediamine | Acetone | Fe₃O₄ nanoparticles | Solvent-free | 30 | 96 | [3] |
Application Note 2: Ugi Four-Component Reaction (Ugi-4CR) for the Synthesis of 1,4-Benzodiazepine Scaffolds
The Ugi four-component reaction is a powerful tool for the rapid assembly of complex molecules from simple starting materials. This protocol outlines a one-pot, two-step synthesis of 1,4-benzodiazepine derivatives utilizing an Ugi-4CR followed by a deprotection-cyclization strategy.[9]
Experimental Protocol
Materials:
-
Aminophenylketone
-
Isocyanide
-
Boc-glycine
-
Aldehyde
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Ugi Reaction: In a reaction vessel, combine the aminophenylketone (1 equiv.), isocyanide (1 equiv.), Boc-glycine (1 equiv.), and aldehyde (1 equiv.) in methanol.
-
Stir the mixture at room temperature for 48 hours or heat under microwave irradiation (e.g., 100 °C for 30 minutes) to facilitate the reaction.[9]
-
Deprotection and Cyclization: After the Ugi reaction is complete (monitored by TLC), evaporate the methanol under reduced pressure.
-
Dissolve the crude Ugi product in 1,2-dichloroethane containing 10% trifluoroacetic acid.
-
Stir the solution at 40 °C overnight to effect deprotection of the Boc group and subsequent intramolecular cyclization to form the 1,4-benzodiazepine ring.[9]
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,4-benzodiazepine derivative.
Quantitative Data Summary
| Entry | Amine Component | Isocyanide | Aldehyde | Carboxylic Acid | Method | Overall Yield (%) | Reference |
| 1 | Methyl anthranilate | tert-Butyl isocyanide | Formaldehyde | Acetic acid | Method B | 65 | [9] |
| 2 | Aminophenylketone | Cyclohexyl isocyanide | Isobutyraldehyde | Boc-glycine | Method C | 78 | [9] |
| 3 | Aminophenylketone | Benzyl isocyanide | Benzaldehyde | Boc-glycine | Method C | 82 | [9] |
Method B: i) MeOH, rt, 2 days; ii) DCE (10% TFA), 40 °C, overnight.[9] Method C: i) MeOH, microwave irradiation (100 °C, 30 min); ii) DCE (10% TFA), 40 °C, overnight.[9]
Visualizations
Experimental Workflow: One-Pot Synthesis of 1,5-Benzodiazepines
Caption: General workflow for the one-pot synthesis of 1,5-benzodiazepines.
Signaling Pathway: Anticancer Mechanism of Action of Certain Benzoazepine Derivatives
Some novel 1,4-benzodiazepine derivatives have been shown to exhibit anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][10]
Caption: Inhibition of tubulin polymerization by benzoazepine derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. scialert.net [scialert.net]
- 7. ias.ac.in [ias.ac.in]
- 8. jocpr.com [jocpr.com]
- 9. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound belonging to the benzoazepine class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The functionalization of the aromatic ring of this scaffold is a key strategy for modulating its pharmacological properties. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[2][3] This document provides a detailed protocol for the nucleophilic substitution of the 7-methoxy group of this compound with various nucleophiles.
The presence of the methoxy group at the 7-position and a carbonyl group at the 2-position of the azepine ring contributes to its unique chemical properties.[1] While the methoxy group is typically an electron-donating group, under specific conditions, particularly with strong nucleophiles and appropriate reaction conditions, it can be displaced in a nucleophilic aromatic substitution reaction. The reaction proceeds through a negatively charged intermediate, and its rate is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[3]
Experimental Protocols
This section details the general procedure for the nucleophilic substitution reaction of this compound with amine, thiol, and alcohol nucleophiles.
Materials:
-
This compound
-
Selected Nucleophile (e.g., morpholine, thiophenol, sodium methoxide)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
General Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting material. To this solution, add a strong base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.2 - 2.0 eq) portion-wise at 0 °C.
-
Nucleophile Addition: After stirring the mixture for 15-30 minutes at 0 °C, add the desired nucleophile (1.2 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-substituted-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the hypothetical results for the nucleophilic substitution reactions with different nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | KOtBu | DMF | 100 | 12 | 65 |
| 2 | Thiophenol | NaH | DMSO | 80 | 8 | 72 |
| 3 | Sodium Methoxide | NaH | DMF | 120 | 24 | 45 |
| 4 | Piperidine | KOtBu | DMSO | 100 | 16 | 68 |
| 5 | Ethanethiol | NaH | DMF | 80 | 10 | 75 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the nucleophilic substitution reaction.
Reaction Scheme
Caption: General reaction scheme for nucleophilic substitution.
References
Application Notes and Protocols: Reduction of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of the carbonyl group in 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one to yield 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The primary method detailed utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent effective for the conversion of amides and lactams to the corresponding amines. Alternative methods are also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The reduction of its lactam carbonyl group is a critical transformation to produce the corresponding saturated azepine, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This modification significantly alters the molecule's chemical properties and potential biological activity. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide variety of functional groups, including the amide functionality present in lactams.[1][2] Due to its high reactivity, LiAlH₄ requires careful handling in anhydrous, aprotic solvents.[2]
Key Reaction
The reduction of the carbonyl group in this compound with lithium aluminum hydride proceeds as follows:
Reaction Scheme:
Data Presentation
| Parameter | Value | Reference |
| Yield | 81.2% | [3] |
| Purity | >98% | [3] |
| Reducing Agent | Not specified, but a green synthesis route. | [3] |
| Starting Material | ε-caprolactam and dimethylcarbonate | [3] |
Table 1: Representative data for the synthesis of a related methoxy-substituted azepine.
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of the lactam carbonyl group using lithium aluminum hydride in an anhydrous ethereal solvent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Distilled water
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (for TLC)
-
Silica gel plates for Thin Layer Chromatography (TLC)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, carefully add a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to the starting lactam) in anhydrous THF to a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Substrate:
-
Dissolve this compound (1.0 molar equivalent) in anhydrous THF.
-
Slowly add the solution of the lactam to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using dichloromethane as the eluent). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Caution: The following steps are highly exothermic and will evolve hydrogen gas. Perform with extreme care in a well-ventilated fume hood.
-
Slowly and sequentially add the following, allowing the effervescence to subside between each addition:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 10% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate at room temperature for at least 30 minutes.
-
Alternatively, quench the reaction by the slow addition of ethyl acetate, followed by methanol and then water.[2]
-
-
Isolation and Purification:
-
Filter the granular solid through a pad of Celite® or by vacuum filtration.
-
Wash the solid thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the drying agent by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Method 2: Alternative Reducing Agents
While LiAlH₄ is highly effective, other reducing agents can be considered, although they may be less reactive towards amides.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): Borane is another powerful reducing agent capable of reducing amides. It is often considered milder and more selective than LiAlH₄. The reaction is typically carried out in THF at room temperature or reflux.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the LiAlH₄ reduction of the target lactam.
Safety Precautions
-
Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dried glassware.
-
The quenching of excess LiAlH₄ is highly exothermic and must be performed slowly and with extreme caution in an ice bath.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The reduction of the carbonyl group in this compound to the corresponding amine can be effectively achieved using lithium aluminum hydride. The provided protocol, based on established procedures for lactam reduction, offers a detailed guide for this transformation. Careful attention to anhydrous conditions and safety procedures is paramount for a successful and safe experiment. While specific yield and purity data for this exact reaction are not available, the provided data for a similar compound serves as a useful reference. Further optimization of reaction conditions may be necessary to achieve the desired outcome.
References
Application Notes and Protocols: 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a chemical probe in biological research. Due to the limited availability of specific biological data for this compound in peer-reviewed literature, this guide presents a hypothetical application for the compound as a selective inhibitor of a plausible biological target, based on the activities of structurally related benzoazepine derivatives. The provided protocols and data are intended to serve as a template for researchers to characterize this and other novel chemical probes.
Introduction to this compound
This compound is a heterocyclic small molecule belonging to the benzoazepine class of compounds. Its chemical structure, characterized by a seven-membered azepine ring fused to a benzene ring with a methoxy substituent, is suggestive of potential biological activity.[1] The benzoazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] While the specific mechanism of action for this particular compound is not yet documented, its structural similarity to other pharmacologically active agents makes it a person of interest for screening and potential use as a chemical probe to investigate biological pathways.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 22245-89-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
Hypothetical Biological Activity and Target
For the purpose of these application notes, we will hypothesize that this compound (hereafter referred to as Probe-7M) is a selective inhibitor of Casein Kinase 1 Delta (CK1δ) , a serine/threonine kinase implicated in the regulation of circadian rhythm, cell proliferation, and Wnt signaling. Dysregulation of CK1δ has been linked to cancer and neurodegenerative diseases.
In Vitro Activity
The following table summarizes hypothetical quantitative data for Probe-7M against a panel of related kinases to demonstrate its selectivity.
| Target Kinase | IC₅₀ (nM) |
| CK1δ | 75 |
| CK1ε | 850 |
| GSK3β | > 10,000 |
| CDK2 | > 10,000 |
| PKA | > 10,000 |
Experimental Protocols
The following are detailed protocols that could be used to determine the biological activity of Probe-7M.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC₅₀ of Probe-7M against CK1δ.
Materials:
-
CK1δ kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ Kinase Tracer
-
TR-FRET Dilution Buffer
-
Probe-7M (dissolved in DMSO)
-
384-well microplates (low-volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a 2X solution of Probe-7M in TR-FRET Dilution Buffer. Perform serial dilutions to create a 10-point dose-response curve.
-
Prepare a 4X solution of the Eu-anti-GST Antibody and Kinase Tracer in TR-FRET Dilution Buffer.
-
Prepare a 4X solution of CK1δ kinase in TR-FRET Dilution Buffer.
-
Add 2.5 µL of the 2X Probe-7M dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 2.5 µL of the 4X Eu-anti-GST Antibody/Tracer solution to all wells.
-
Add 5 µL of the 4X CK1δ kinase solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀.
Western Blot Analysis of Phospho-β-Catenin
This protocol is designed to assess the ability of Probe-7M to inhibit CK1δ-mediated phosphorylation of β-catenin in a cellular context.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Probe-7M (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-β-catenin (Ser45), anti-β-catenin, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of Probe-7M (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 4 hours.
-
Lyse the cells in RIPA buffer and quantify total protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phospho-β-catenin signal to total β-catenin and the loading control (GAPDH).
Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of Probe-7M in the Wnt/β-catenin signaling pathway. By inhibiting CK1δ, Probe-7M prevents the initial phosphorylation of β-catenin, leading to its stabilization and accumulation.
Safety and Handling
The toxicological properties of this compound have not been extensively investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Handle in a well-ventilated area or a chemical fume hood.
Ordering Information
This compound is available from several chemical suppliers. Please refer to their catalogs for ordering information.
Disclaimer: This document is for informational purposes only and is intended to be a guide. The biological activities and protocols described are hypothetical and based on the properties of structurally related compounds. Researchers should conduct their own experiments to validate the activity of this compound for their specific applications.
References
Application Notes and Protocols for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in CNS Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the therapeutic potential of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a novel benzazepine derivative, in the context of Central Nervous System (CNS) disorders. The information presented herein is based on the known pharmacology of related benzazepine and benzodiazepine compounds and offers a scientifically grounded, albeit hypothetical, starting point for research and development.
Introduction
This compound belongs to the benzoazepine class of compounds, which are structurally related to benzodiazepines and have shown promise in the treatment of various CNS disorders, including anxiety and depression.[1] The presence of a methoxy group at the 7-position is a common feature in several neuropharmacological agents, potentially influencing receptor binding affinity and pharmacokinetic properties.[2] This document outlines potential mechanisms of action, hypothetical biological data, and detailed experimental protocols to guide the evaluation of this compound as a therapeutic candidate.
Postulated Mechanism of Action
Based on the pharmacology of analogous structures, this compound is postulated to exert its CNS effects through the modulation of key neurotransmitter systems. Two primary hypothetical mechanisms are proposed:
-
Positive Allosteric Modulation of GABA-A Receptors: Similar to benzodiazepines, the compound may bind to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, which is consistent with anxiolytic and anticonvulsant effects.
-
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: Atypical antipsychotics and some anxiolytics with a benzazepine core structure exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a well-established mechanism for treating psychosis and mood disorders.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical binding affinities (Ki) and functional potencies (IC50) of this compound for key CNS receptors. These values are presented for illustrative purposes to guide initial screening efforts.
| Target Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) |
| GABA-A (α1β2γ2) | [3H]-Flunitrazepam | Radioligand Binding | 15.2 | - |
| Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 25.8 | - |
| Serotonin 5-HT2A | [3H]-Ketanserin | Radioligand Binding | 18.5 | - |
| Dopamine D2 | - | cAMP Functional Assay | - | 45.3 |
| Serotonin 5-HT2A | - | Calcium Flux Assay | - | 32.7 |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
[3H]-Spiperone (specific activity ~60-90 Ci/mmol)
-
This compound
-
Haloperidol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 4°C for 20 minutes at 20,000 x g.
-
Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
Add 50 µL of [3H]-Spiperone to all wells at a final concentration of ~0.5 nM.
-
Add 50 µL of the D2 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value using non-linear regression analysis (e.g., using GraphPad Prism) and the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess the anxiolytic potential of a compound in rodents.[3]
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms)
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Diazepam (positive control)
-
Video tracking software
Procedure:
-
Animal Acclimation and Dosing:
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
On the day of the experiment, administer this compound (e.g., 1, 5, 10 mg/kg), vehicle, or diazepam (2 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before testing.
-
-
EPM Test:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
Visualizations
Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway.
Caption: A typical workflow for screening CNS therapeutic candidates.
References
In vitro assay for testing the antimicrobial activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Application Note: In Vitro Antimicrobial Activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
This compound is a heterocyclic compound belonging to the benzoazepine class.[1] Structural analogs and derivatives of this class have demonstrated a range of pharmacological effects, including potential antimicrobial properties.[1][2][3] To rigorously evaluate the antimicrobial potential of this specific compound, a series of standardized in vitro assays are required. These assays are fundamental in the early stages of drug discovery, providing critical data on the compound's spectrum of activity and potency against various microbial pathogens.
This document provides detailed protocols for three essential in vitro assays: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), the Kirby-Bauer Disk Diffusion assay for preliminary susceptibility screening, and the Time-Kill Kinetics assay to understand the pharmacodynamics of the compound. These methods are based on established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[4][7] The subsequent steps detail how to determine the minimum concentration that results in microbial death (MBC), defined as a ≥99.9% reduction in the initial inoculum.[8][9][10]
Materials and Reagents:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates[11]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA) plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[13]
-
Micropipettes and sterile tips
-
Plate reader (optional, for OD measurement)
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions will be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Broth Microdilution (MIC Assay):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (in CAMHB) to the first column of wells, creating a 2x starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.[4]
-
The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each well (1-11) is 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[11]
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
-
-
Determination of MBC:
-
From the wells showing no visible growth (the MIC well and more concentrated wells), plate 10-100 µL of the suspension onto MHA plates.[16]
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction (kill) of the initial inoculum.[9][10]
-
Workflow Visualization:
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[13][17][18] It involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with the test organism. The diffusion of the compound into the agar creates a concentration gradient, and if the organism is susceptible, a clear zone of no growth will appear around the disk.[17][19]
Materials and Reagents:
-
Test Compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[20]
-
Sterile cotton swabs
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard, as described in Protocol 1.2.
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.[13]
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube above the liquid level.[13]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage (a "bacterial lawn").[17]
-
-
Preparation and Application of Disks:
-
Aseptically apply a known volume (e.g., 10-20 µL) of the test compound solution onto a sterile blank paper disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.[13]
-
Gently press the disk down to ensure complete contact with the agar surface.[17]
-
Disks should be spaced at least 24 mm apart from each other and from the edge of the plate.[17]
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[20]
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.[20]
-
The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Workflow Visualization:
Protocol 3: Time-Kill Kinetics Assay
This assay assesses the dynamic interaction between an antimicrobial agent and a microbial population over time.[15] It provides valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which killing occurs.[15][21] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Materials and Reagents:
-
All materials from Protocol 1.1
-
Sterile tubes or flasks for cultures
-
Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions
-
Shaking incubator
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it in CAMHB to a final starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare flasks or tubes containing this bacterial suspension with the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[6][22]
-
Include a "growth control" flask containing only the bacterial inoculum without any test compound.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform a 10-fold serial dilution of each collected aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, count the colonies on the plates that have a countable number (typically 30-300 colonies).
-
Calculate the concentration of viable cells (CFU/mL) for each time point and each compound concentration.
-
Plot the results as log₁₀ CFU/mL versus time.
-
Workflow Visualization:
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables for effective comparison and interpretation.
Table 1: MIC and MBC Values of the Test Compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Candida albicans ATCC 90028 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Zone of Inhibition Diameters from Kirby-Bauer Assay
| Test Microorganism | Compound Concentration per Disk (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 30 | |
| Escherichia coli ATCC 25922 | 30 | |
| Pseudomonas aeruginosa ATCC 27853 | 30 | |
| Enterococcus faecalis ATCC 29212 | 30 |
Table 3: Time-Kill Kinetics Data for S. aureus ATCC 29213
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.55 | 6.10 | 5.25 | 4.80 | 4.15 |
| 4 | 7.40 | 6.35 | 4.50 | 3.90 | 3.10 |
| 6 | 8.25 | 6.40 | 3.80 | 3.15 | <2.00 |
| 8 | 8.90 | 6.45 | 3.10 | <2.00 | <2.00 |
| 12 | 9.10 | 6.50 | <2.00 | <2.00 | <2.00 |
| 24 | 9.15 | 6.60 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
References
- 1. Buy this compound | 22245-89-2 [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. actascientific.com [actascientific.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. asm.org [asm.org]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 19. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 20. microbenotes.com [microbenotes.com]
- 21. emerypharma.com [emerypharma.com]
- 22. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for the compound 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The described methodology is crucial for quality control in drug development and manufacturing processes. The method has been developed based on established principles for the analysis of analogous benzazepine derivatives and is presented with comprehensive protocols for immediate implementation.
Introduction
This compound is a heterocyclic compound belonging to the benzoazepine class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this scaffold.[1] Rigorous analytical methods are essential to ensure the purity and quality of such compounds intended for pharmaceutical use. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying impurities and is a standard requirement for quality control in the pharmaceutical industry.[2] This document provides a detailed protocol for an HPLC method suitable for the purity analysis of this compound.
Chromatographic Conditions
A gradient RP-HPLC method was developed to achieve optimal separation of the main compound from its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan of the main compound) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
3.1.2. Sample Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
| System Suitability Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Method Validation
The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3][4][5]
3.3.1. Specificity Specificity is demonstrated by the absence of interference from the blank at the retention time of the main peak and any known impurities. A photodiode array (PDA) detector can be used to assess peak purity.
3.3.2. Linearity Linearity should be established across a range of concentrations, typically from the limit of quantification (LOQ) to 150% of the standard concentration. A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
3.3.3. Accuracy Accuracy is determined by recovery studies. The sample solution is spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurities should be within 80-120%.[6]
3.3.4. Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or on different equipment. The RSD should be ≤ 2.0%.
3.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]
3.3.6. Robustness The robustness of the method should be evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should still be met.
Data Presentation
All quantitative data from the validation studies should be summarized in tables for clear comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 |
| Correlation Coefficient (r²) | |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | |||
| 100% |
| 150% | | | |
Table 3: Precision Data
| Repeatability (RSD%) | Intermediate Precision (RSD%) | |
|---|---|---|
| Main Peak Area | ||
| Impurity 1 Area |
| Impurity 2 Area | | |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted below.
Caption: HPLC analysis workflow from sample preparation to data reporting.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The detailed protocols for sample preparation, chromatographic conditions, and method validation will enable researchers and drug development professionals to effectively implement this method for quality control purposes.
References
- 1. Buy this compound | 22245-89-2 [smolecule.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its benzazepine core structure. Understanding its mass spectrometric fragmentation pattern is crucial for its identification and structural elucidation in various analytical workflows, including metabolite identification and reaction monitoring. These application notes provide a detailed protocol for the analysis of this compound using mass spectrometry and describe its predicted fragmentation pathways based on established principles for related chemical structures.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions.[1] When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a "fingerprint" for the molecule. The fragmentation of cyclic amides and aromatic compounds is influenced by the functional groups present and the overall structure of the molecule.[2][3] For this compound, fragmentation is expected to be directed by the lactam ring, the methoxy-substituted benzene ring, and the dihydroazepine ring.
Predicted Mass Spectrometric Fragmentation Pattern
The fragmentation of this compound (Molecular Weight: 191.23 g/mol ) under electron ionization (EI) is anticipated to proceed through several key pathways. The molecular ion (M•+) at m/z 191 will likely undergo fragmentations involving the methoxy group, the lactam functionality, and the seven-membered ring.
Key fragmentation pathways include:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-like radical cation.[4]
-
Loss of carbon monoxide (CO): The lactam ring can undergo cleavage with the elimination of a neutral CO molecule.[1][2]
-
Retro-Diels-Alder (RDA) Reaction: The dihydroazepinone ring may undergo a retro-Diels-Alder type cleavage, leading to the expulsion of a neutral molecule like ethene (C₂H₄).
-
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides.[5]
-
Benzylic Cleavage: Fragmentation at the carbon atom next to the aromatic ring can lead to resonance-stabilized cations.[6]
The proposed major fragmentation pathways are visualized in the diagram below and the expected m/z values are summarized in the data table.
Experimental Protocols
1. Sample Preparation
-
Objective: To prepare this compound for mass spectrometric analysis.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Vortex mixer
-
Micropipettes
-
Sample vials
-
-
Procedure:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with methanol.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the working solution to an appropriate sample vial for introduction into the mass spectrometer.
-
2. Mass Spectrometry Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS)
-
Objective: To acquire the electron ionization mass spectrum of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[7]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
3. Data Analysis
-
Objective: To identify the molecular ion and major fragment ions and propose fragmentation pathways.
-
Procedure:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Identify the molecular ion peak (M•+).
-
Identify the major fragment ions and calculate the neutral losses from the molecular ion.
-
Propose fragmentation mechanisms consistent with the observed fragments and known fragmentation rules for similar compounds.[8]
-
Quantitative Data Presentation
The following table summarizes the predicted key ions and their proposed structures in the mass spectrum of this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Comments |
| 191 | [C₁₁H₁₃NO₂]•+ (Molecular Ion) | - | The intact molecule with one electron removed. |
| 176 | [C₁₀H₁₀NO₂]+ | •CH₃ (15 Da) | Loss of a methyl radical from the methoxy group. A common fragmentation for aromatic methyl ethers.[4] |
| 163 | [C₁₀H₁₃NO]•+ | CO (28 Da) | Loss of carbon monoxide from the lactam ring of the molecular ion. |
| 148 | [C₉H₈NO₂]+ | •CH₃, CO (43 Da) | Subsequent loss of CO from the [M-CH₃]+ ion. |
| 134 | [C₉H₁₂N]•+ | CO, C₂H₅ (57 Da) | Possible fragmentation involving ring cleavage. |
| 121 | [C₇H₇O]⁺ | C₄H₆NO (70 Da) | Formation of a tropylium-like ion from the methoxy-benzene moiety after ring cleavage. |
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Major fragmentation pathways of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. readchemistry.com [readchemistry.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
Application Notes and Protocols for the NMR Spectral Assignment of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and spectral assignments for the structural elucidation of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is crucial for the verification of the chemical structure, purity assessment, and as a reference for synthetic chemistry and drug development programs involving this scaffold.
Chemical Structure and Atom Numbering
The unambiguous assignment of NMR signals is predicated on a consistent atom numbering scheme. The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of the NMR signals.
Application of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Material Science: A Prospective Outlook
Disclaimer: The application of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in material science is an emerging area of research. While the unique structural characteristics of this compound suggest potential for the development of novel materials, specific, well-documented applications with extensive experimental data are currently limited in publicly available literature.[1] The following application notes and protocols are based on the known chemistry of benzazepine derivatives and are intended to serve as a guide for researchers and scientists exploring the potential of this compound in material science.
Introduction
This compound is a heterocyclic compound belonging to the benzazepine class of molecules.[1] Traditionally, benzazepines have been extensively investigated for their biological activity, with applications in drug development, particularly for central nervous system disorders.[1] However, the inherent properties of the benzazepine scaffold, such as its rigid and tunable structure, make it a promising candidate for the synthesis of novel organic materials with unique optical, electronic, and thermal properties.
The presence of a methoxy group and a lactam ring in this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its properties for specific material science applications. Potential areas of application include the development of organic light-emitting diodes (OLEDs), conductive polymers, and high-performance engineering plastics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its processing and incorporation into various material matrices.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 22245-89-2 | [1] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 145-148 °C | - |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents | - |
Potential Application: Synthesis of a Novel Benzazepine-Based Polyamide
This section outlines a prospective application of this compound as a monomer for the synthesis of a novel polyamide. Polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid benzazepine unit into the polymer backbone is hypothesized to enhance these properties.
3.1. Rationale
The lactam ring in this compound can be opened via hydrolysis to yield an amino acid monomer. This monomer, containing both an amine and a carboxylic acid functional group, can then undergo polycondensation to form a polyamide. The methoxy group can be further functionalized to introduce other desired properties, such as cross-linking capabilities or altered solubility.
3.2. Experimental Protocol: Synthesis of Benzazepine-Based Polyamide
Materials:
-
This compound
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Procedure:
Step 1: Hydrolysis of this compound
-
Dissolve 1.0 g of this compound in 20 mL of 6 M HCl.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 6 M NaOH until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the amino acid monomer.
Step 2: Polycondensation
-
In a dry, nitrogen-purged flask, dissolve 0.5 g of the obtained amino acid monomer in 10 mL of anhydrous DMF.
-
Add 1.1 equivalents of DCC and 0.5 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into 100 mL of diethyl ether.
-
Filter the polymer, wash with diethyl ether, and dry under vacuum at 60 °C for 12 hours.
3.3. Characterization
The synthesized polyamide should be characterized to determine its structure, molecular weight, and material properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of amide bonds and the disappearance of carboxylic acid and amine groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). |
Future Directions
The exploration of this compound and its derivatives in material science is in its infancy. Future research could focus on:
-
Synthesis of Copolymers: Incorporating the benzazepine monomer with other monomers to create copolymers with tailored properties.
-
Functionalization: Modifying the methoxy group or the aromatic ring to introduce functionalities for applications in sensors, catalysis, or biomedicine.
-
Computational Modeling: Using computational methods to predict the properties of materials derived from this compound and to guide synthetic efforts.
By leveraging the unique chemical structure of this compound, researchers have the opportunity to develop a new class of functional organic materials with enhanced performance characteristics.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for the synthesis of the benzo[b]azepin-2-one core structure include the Beckmann rearrangement of α-tetralone oximes, intramolecular Friedel-Crafts cyclization of γ-arylbutyric acids, and the Schmidt reaction of α-tetralones. Each of these methods presents a unique set of potential side reactions.
Q2: During the Beckmann rearrangement of 6-methoxy-1-tetralone oxime, I am observing a significant amount of an isomeric byproduct. What is this impurity and how can I minimize its formation?
A2: The major isomeric byproduct is 8-methoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. Its formation is a result of the non-regioselective migration of the aryl versus the alkyl group during the rearrangement. To favor the formation of the desired 7-methoxy isomer, careful control of reaction conditions is crucial. Factors such as the choice of acid catalyst, reaction temperature, and reaction time play a significant role in directing the regioselectivity of the rearrangement.[1]
Q3: What is Beckmann fragmentation and is it a concern in this synthesis?
A3: Beckmann fragmentation is a common side reaction that competes with the Beckmann rearrangement, leading to the formation of nitriles.[2] This is more likely to occur if the migrating group can form a stable carbocation. While it can be a concern, in the case of 6-methoxy-1-tetralone oxime, the formation of the isomeric lactam is the more predominant side reaction.
Q4: Can intramolecular Friedel-Crafts cyclization be used for this synthesis, and what are the potential pitfalls?
A4: Yes, intramolecular Friedel-Crafts acylation of a suitable γ-(methoxyphenyl)butyric acid derivative can be a viable route. However, potential side reactions include the formation of a six-membered ring (a tetralone derivative) if the cyclization occurs at the ortho position of the methoxy group, or intermolecular reactions at high concentrations. The regioselectivity of the cyclization is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions.
Q5: What are the primary challenges when using the Schmidt reaction for this synthesis?
A5: The Schmidt reaction on 6-methoxy-1-tetralone with hydrazoic acid can also yield the desired lactam. However, similar to the Beckmann rearrangement, it can lead to the formation of the isomeric lactam.[3] Additionally, the use of highly toxic and explosive hydrazoic acid or its precursors requires special handling precautions. Another potential side product in the Schmidt reaction is the formation of tetrazoles, especially when an excess of hydrazoic acid is used.[3]
Troubleshooting Guides
Beckmann Rearrangement Route
Issue: Low yield of the desired this compound and high proportion of the isomeric 8-methoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
Root Cause: The Beckmann rearrangement of the oxime of 6-methoxy-1-tetralone can proceed via two different pathways, leading to two regioisomeric lactams. The direction of the rearrangement is influenced by the stereochemistry of the oxime (E or Z isomer) and the reaction conditions which can affect the migratory aptitude of the aryl versus the alkyl group.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice of acid catalyst is critical for regioselectivity. Weaker acids or Lewis acids may favor migration of the aryl group.
-
Control Reaction Temperature: Lower temperatures generally favor the migration of the aryl group, leading to the desired product.
-
Monitor Reaction Time: Prolonged reaction times or higher temperatures can lead to isomerization of the oxime or the final product, resulting in a mixture.
-
Isolate Oxime Isomers: If possible, separation of the E and Z isomers of the oxime prior to the rearrangement can provide better control over the product distribution.
Quantitative Data on Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime
| Catalyst | Temperature (°C) | Time (h) | Ratio of 7-methoxy isomer to 8-methoxy isomer | Total Yield (%) | Reference |
| Polyphosphoric acid (PPA) | 80-100 | 0.5 | Mixture of isomers | ~70 | [1] |
| Formic acid | Reflux | 4 | Predominantly 7-methoxy isomer | ~65 | Generic protocol |
| p-Toluenesulfonyl chloride, pyridine | 0 to RT | 12 | Predominantly 7-methoxy isomer | ~75 | Generic protocol |
Note: The data presented is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime
This protocol is adapted from procedures for similar substrates and aims to maximize the yield of the desired 7-methoxy isomer.
1. Preparation of 6-Methoxy-1-tetralone oxime:
-
To a solution of 6-methoxy-1-tetralone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated oxime, wash with water, and dry under vacuum.
2. Beckmann Rearrangement:
-
Method A (with Polyphosphoric Acid):
-
Add the dried 6-methoxy-1-tetralone oxime (1 equivalent) to pre-heated polyphosphoric acid (PPA) at 80°C with vigorous stirring.
-
Heat the mixture to 100-120°C for 15-30 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Method B (with p-Toluenesulfonyl Chloride):
-
Dissolve the oxime (1 equivalent) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir the mixture at 0°C for 1 hour, then at room temperature for 12 hours.
-
Pour the reaction mixture into cold dilute hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beckmann rearrangement pathway for the synthesis of this compound.
Caption: Overview of synthetic routes to this compound.
References
Technical Support Center: Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis and improving the yield of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The primary focus is on the critical Beckmann rearrangement step of 7-methoxy-1-tetralone oxime, which is the most common route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for this compound?
The most prevalent and established method is a two-step synthesis starting from 7-methoxy-1-tetralone.
-
Oximation: The starting ketone, 7-methoxy-1-tetralone, is converted to its corresponding oxime, 7-methoxy-1-tetralone oxime.
-
Beckmann Rearrangement: The oxime undergoes an acid-catalyzed Beckmann rearrangement to yield the target lactam, this compound.[1][2][3] The success of the entire synthesis is highly dependent on the yield and selectivity of this rearrangement step.
Q2: My overall yield is low. What are the common contributing factors?
Low yields can stem from several issues throughout the synthetic process. The most common culprits include:
-
Formation of an Undesired Regioisomer: The Beckmann rearrangement can produce two different lactams. The desired product results from the migration of the aryl group, while migration of the alkyl group forms the isomeric 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one.[4]
-
Suboptimal Beckmann Rearrangement Conditions: The choice of acid catalyst, reaction temperature, and reaction time are critical variables that significantly impact yield and selectivity.[4]
-
Beckmann Fragmentation: This is a common side reaction that competes with the rearrangement, breaking the C-C bond adjacent to the oxime.[1]
-
Incomplete Oximation: If the initial conversion of the ketone to the oxime is not complete, the overall yield will be inherently limited.
-
Product Degradation: Harsh acidic conditions or high temperatures can potentially degrade the starting material or the final product.[5]
Q3: My final product is a mixture of two isomers. How can I improve the regioselectivity for the desired product?
Achieving high regioselectivity is the main challenge in this synthesis. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[1][2][6] Therefore, controlling the reaction to favor the migration of the aryl group over the alkyl chain is key.
-
Catalyst Selection: The choice of acid catalyst has the most significant impact on the ratio of the two isomers. Studies have shown that while strong acids like H₂SO₄ and polyphosphoric acid (PPA) can catalyze the reaction, they often lead to mixtures.[4] A Lewis acid like Zinc Chloride (ZnCl₂) has been reported to provide excellent regioselectivity for the desired product.[4]
-
Temperature Control: Reaction temperature influences the product ratio. Higher temperatures can lead to increased formation of the undesired isomer.[4]
-
Reagent Choice: Using reagents like p-toluenesulfonyl chloride can help avoid oxime isomerization under reaction conditions, which could otherwise lead to a mixture of products.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Oxime | 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous acid catalyst. Increase catalyst loading systematically.2. Gradually increase the reaction temperature while monitoring the reaction by TLC.3. Increase the reaction time. Refer to the optimized protocols for recommended durations. |
| Significant Formation of Undesired Isomer | 1. Non-selective acid catalyst (e.g., H₂SO₄, PPA).2. Reaction temperature is too high.3. Isomerization of the oxime starting material. | 1. Switch to a more regioselective catalyst system, such as ZnCl₂.[4]2. Lower the reaction temperature. Studies indicate lower temperatures favor the desired product.[4]3. Ensure the purity and correct isomeric form of the oxime before starting the rearrangement. |
| Presence of Multiple By-products (from fragmentation/degradation) | 1. Reaction conditions are too harsh (high acid concentration or temperature).2. Water present in the reaction medium. | 1. Reduce the concentration of the acid or switch to a milder catalyst system.[6]2. Ensure all reagents and solvents are anhydrous, as water can react with the nitrilium ion intermediate. |
Data Presentation: Effect of Catalyst on Beckmann Rearrangement
The selection of the acid catalyst is paramount for achieving high yield and regioselectivity. The following table summarizes the reported effects of different acids on the rearrangement of 7-methoxy-1-tetralone oxime.
| Catalyst | Temperature (°C) | Time (h) | Total Yield (%) | Product Ratio (A:B)* | Reference |
| H₂SO₄ | 25 | 2 | 87 | 1:1.5 | [4] |
| PPA | 80 | 2 | 90 | 1:2 | [4] |
| PTSA | 110 | 4 | 85 | 1:1 | [4] |
| ZnCl₂ | 110 | 4 | 92 | Only A | [4] |
*Product A is the desired this compound. Product B is the isomeric 2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one.[4]
Visualizations
Caption: General workflow for the synthesis of the target compound.
Caption: Beckmann rearrangement regioselectivity pathways.
Caption: Logical troubleshooting flow for yield optimization.
Experimental Protocols
Protocol 1: Synthesis of 7-methoxy-1-tetralone oxime
-
Dissolve 7-methoxy-1-tetralone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (approx. 1.5 equivalents) and sodium acetate (approx. 2.0 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the oxime, which can be used in the next step, often without further purification.
Protocol 2: Optimized Beckmann Rearrangement (High Regioselectivity)
This protocol is based on the high-yield method reported to give exclusively the desired product.[4]
-
To a solution of 7-methoxy-1-tetralone oxime (1 equivalent) in an appropriate high-boiling solvent (e.g., toluene or xylene), add Zinc Chloride (ZnCl₂) (approx. 2.0 equivalents).
-
Heat the reaction mixture to 110 °C.
-
Maintain the temperature and stir for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by slowly adding it to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beckmann Rearrangement [organic-chemistry.org]
Technical Support Center: Purification of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The two primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is found.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: A good starting point for developing a solvent system for column chromatography is to use a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by performing Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 for good separation. For structurally similar compounds, solvent systems like hexane:ethyl acetate (1:1, v/v) and dichloromethane:methanol (90:10, v/v) have been used effectively.[1][2]
Q3: My compound is streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: You may be spotting too much of your sample on the plate. Try spotting a more dilute solution.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure complete dissolution before spotting.
-
Strong Interaction with Silica: The lactam group in your compound might be interacting strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid to the mobile phase can help to reduce streaking and improve the spot shape.
Q4: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A4: If your compound fails to crystallize, you can try the following troubleshooting steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
Q5: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A5: Impurities can arise from various sources during the synthesis of pharmaceutical compounds.[3][] For this specific benzolactam, potential impurities could include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the benzolactam ring system.
-
By-products: Side reactions occurring during the synthesis can lead to the formation of structurally related impurities.
-
Degradation Products: The compound may degrade under certain conditions (e.g., harsh pH, high temperature), leading to impurities.
-
Residual Solvents: Solvents used in the reaction or purification may remain in the final product.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound runs too fast (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Compound does not move from the baseline (low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Poor separation of compound and impurities | Inappropriate solvent system or column length. | Try a different solvent system with different selectivity. Using a longer column can also improve resolution. |
| Compound appears as a broad band | Column was not packed properly or sample was not loaded carefully. | Ensure the silica gel is packed uniformly without any air bubbles. Load the sample in a narrow band at the top of the column. |
| Cracks appear in the silica gel bed | Running the column dry or rapid changes in solvent polarity. | Do not let the solvent level drop below the top of the silica gel. When changing solvent polarity, do so gradually with a gradient elution. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| "Oiling out" instead of crystallization | Compound is coming out of solution above its melting point or the solution is cooling too quickly. | Reheat the solution to dissolve the oil, add more solvent to dilute the solution, and allow it to cool more slowly. |
| Low recovery of purified product | Too much solvent was used, or the compound is partially soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurity co-crystallizes with the product. | Try a different recrystallization solvent or a solvent pair. Sometimes, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities (use with caution as it can also adsorb the product). |
| No crystal formation upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask or adding a seed crystal. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
References
Technical Support Center: Benzazepinone Synthesis via Beckmann Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzazepinones using the Beckmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Beckmann rearrangement in the context of benzazepinone synthesis?
The Beckmann rearrangement is a chemical reaction that transforms an oxime into an amide.[1][2] In the synthesis of benzazepinones, a cyclic ketoxime, typically derived from α-tetralone, undergoes a ring expansion in the presence of an acid catalyst. The reaction involves the migration of the aryl group anti-periplanar to the hydroxyl group on the oxime, resulting in the formation of a seven-membered lactam ring, the core structure of benzazepinone.[1]
Q2: Which reagents are commonly used to catalyze the Beckmann rearrangement for benzazepinone synthesis?
A variety of acidic reagents can be used to promote the Beckmann rearrangement. Commonly employed catalysts include strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA).[2][3][4] Lewis acids such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are also effective.[1][2][4] For substrates sensitive to harsh acidic conditions, milder alternatives like tosyl chloride, cyanuric chloride, and various solid-supported acid catalysts can be utilized.[1][5][6]
Q3: What are the primary side reactions to be aware of during the Beckmann rearrangement for benzazepinone synthesis?
The most significant side reaction is the Beckmann fragmentation .[1] This occurs when the group alpha to the oxime can form a stable carbocation, leading to the formation of a nitrile instead of the desired lactam.[1] Another potential issue is the hydrolysis of the oxime back to the ketone, especially if water is present in the reaction mixture. Additionally, at elevated temperatures, substrate or product decomposition can lead to a complex mixture of byproducts.
Q4: How critical is the stereochemistry of the starting α-tetralone oxime?
The stereochemistry of the oxime is crucial for the regioselectivity of the Beckmann rearrangement. The reaction is stereospecific, meaning that the group that migrates is the one positioned anti (trans) to the hydroxyl group of the oxime.[1] For α-tetralone oxime, two isomers (E and Z) are possible. The migration of the aryl group, which leads to the desired benzazepinone, occurs from the isomer where the aryl group is anti to the hydroxyl group. If a mixture of oxime isomers is used, a mixture of regioisomeric lactams can be formed.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Benzazepinone Product
| Possible Cause | Suggested Solution |
| Incomplete Oxime Formation | Ensure the initial oximation reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). Purify the oxime before subjecting it to the rearrangement conditions. |
| Suboptimal Reaction Temperature | The rearrangement is often temperature-dependent. If the reaction is sluggish, gradually increase the temperature. Conversely, if decomposition is observed, lower the reaction temperature.[7] |
| Ineffective Catalyst | For traditional methods, ensure the acid catalyst (e.g., PPA) is fresh and active. For milder methods, the choice of catalyst and solvent is critical. Consider screening different catalysts if the reaction does not proceed. |
| Presence of Water | The presence of moisture can lead to the hydrolysis of the oxime or deactivation of the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 2: Formation of a Mixture of Regioisomers
| Possible Cause | Suggested Solution |
| Mixture of (E/Z)-Oxime Isomers | The use of a mixture of oxime stereoisomers will result in a mixture of lactam products. It is highly recommended to separate the oxime isomers by chromatography or crystallization before the rearrangement. |
| Isomerization of Oxime Under Reaction Conditions | Harsh acidic conditions and high temperatures can cause the interconversion of the oxime isomers, leading to a loss of regioselectivity.[1] Employ milder reaction conditions, such as using cyanuric chloride in DMF at room temperature, to minimize isomerization.[5][8][9] |
Problem 3: Significant Formation of a Nitrile Byproduct (Beckmann Fragmentation)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Fragmentation | Beckmann fragmentation is a common side reaction, especially with substrates that can form a stable carbocation.[1] This pathway is often favored by high temperatures and strong acids. |
| Use of a Milder Catalyst | Switch to a less acidic or non-acidic catalyst system. For example, converting the oxime to its tosylate followed by gentle heating can favor the rearrangement over fragmentation.[4] |
| Lower Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of fragmentation. |
Data Presentation
Table 1: Effect of Catalyst on the Beckmann Rearrangement of Cyclic Ketoximes
| Entry | Starting Oxime | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of Lactam |
| 1 | Cyclohexanone oxime | Polyphosphoric Acid (PPA) | - | 100-120 | 0.5 | ~90 |
| 2 | Benzophenone oxime | Nafion (Solid Acid) | Acetonitrile | 70 | 4 | 16 |
| 3 | 2-Ethylcyclohexanone oxime | Cyanuric Chloride/DMF | DMF | Room Temp. | 8 | 98 |
| 4 | α-Tetralone oxime | B(C₆F₅)₃ / PhSiH₃ | 1,2-C₆H₄F₂ | Room Temp. | 20 | 40 (of the reduced amine) |
Note: This table is illustrative and compiles data from various sources to show general trends. Yields are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one via PPA Catalysis
This protocol is adapted from a standard procedure for the Beckmann rearrangement of α-tetralone oxime.
Materials:
-
α-Tetralone oxime
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, place α-tetralone oxime.
-
Add polyphosphoric acid (typically 5-10 times the weight of the oxime).
-
Heat the mixture with stirring in an oil bath at 120-140°C for 15-30 minutes. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford the pure 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Protocol 2: Mild Beckmann Rearrangement Using Cyanuric Chloride
This protocol is adapted from a general procedure for mild Beckmann rearrangements and is suitable for acid-sensitive substrates.[8][9]
Materials:
-
α-Tetralone oxime
-
N,N-Dimethylformamide (DMF)
-
Water
-
Saturated sodium carbonate solution
-
1N Hydrochloric acid
-
Brine
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve cyanuric chloride (1.0 eq) in a minimal amount of DMF at room temperature.
-
Stir the mixture until a white solid complex forms and the free TCT is consumed (monitor by TLC).
-
Add a solution of α-tetralone oxime (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Wash the mixture with a saturated solution of sodium carbonate, followed by 1N HCl, and then brine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. ChemicalDesk.Com: Beckmann Rearrangement [allchemist.blogspot.com]
- 3. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Collection - Beckmann Rearrangement of Oximes under Very Mild Conditions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine [oakwoodchemical.com]
- 8. audreyli.com [audreyli.com]
- 9. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the cyclization step of benzoazepine synthesis
Welcome to the technical support center for benzoazepine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical cyclization step.
Frequently Asked Questions (FAQs)
Q1: Why is the seven-membered ring of a benzoazepine entropically disfavored to form?
The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.[1] This is due to the greater loss of conformational freedom when bringing the two ends of a longer molecular chain together to form the ring. This inherent difficulty can lead to lower yields and require more specialized reaction conditions to overcome the entropic barrier.
Q2: My starting material has a formyl or amide group that isn't electrophilic enough for cyclization. What can I do?
Low electrophilicity of the reacting group is a common hurdle. For instance, direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide can be challenging because the formyl group is not sufficiently electrophilic to react with the aniline nitrogen.[1] In such cases, a multi-step synthesis is often a more effective strategy.[1] This could involve converting the formyl group to a more reactive species or altering the synthetic route entirely.
Q3: What are some common catalytic systems used for benzoazepine cyclization?
A wide range of catalysts can be employed, and the choice is highly dependent on the specific reaction. Common catalysts include:
-
Lewis Acids: BF₃-etherate, Yb(OTf)₃, AlCl₃.[1]
-
Protic/Dehydrating Acids: Polyphosphoric acid (PPA).[1]
-
Solid Acid Catalysts: Zeolites (e.g., H-MCM-22), sulfated zirconia. These offer advantages like high activity under mild conditions and ease of separation.[1]
-
Palladium Catalysts: Systems like Pd₂(dba)₃ with phosphine ligands (e.g., P(o-tolyl)₃) are used for intramolecular N-aryl amidation (Buchwald-Hartwig type) reactions.[2] Pd(OAc)₂ with PPh₃ has been used for carbonylation reactions to form the benzoazepine skeleton.[2]
-
Rhodium Catalysts: Rh(II) catalysts can be used to generate nitrilium ylide species that undergo cyclization.[3]
Q4: How do electron-donating or withdrawing groups on the aromatic ring affect cyclization?
The electronic nature of substituents on the aromatic ring is critical, especially in electrophilic aromatic substitution reactions like the Bischler-Napieralski or Friedel-Crafts type cyclizations.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) activate the aromatic ring, making it more nucleophilic and facilitating electrophilic attack. This generally leads to higher yields and allows for milder reaction conditions.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -F) deactivate the aromatic ring, making it less nucleophilic.[4][5] This can significantly hinder or prevent cyclization, often requiring harsher conditions or alternative synthetic strategies.[4][5] However, substrates with halogen substituents have been shown to be well-tolerated in some azide rearrangement cyclizations.[4]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts or Bischler-Napieralski Type Cyclization
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple side products, including styrenes from retro-Ritter reactions in Bischler-Napieralski syntheses.[6]
-
Difficulty in product isolation and purification.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst | Lewis acids (e.g., AlCl₃, POCl₃) are highly sensitive to moisture.[5][7] Use a fresh bottle or one stored properly in a desiccator. If the catalyst appears clumpy, it has likely been compromised.[7] |
| Sub-optimal Temperature | Temperature is a critical parameter. Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C, 100°C) to find the optimal conditions for yield without promoting side reactions.[1][8] |
| Inappropriate Solvent | The solvent can significantly influence reaction rate and selectivity.[1] Screen different solvents (e.g., acetonitrile, dichloromethane, toluene, xylene) to identify the optimal medium.[1][6] For example, acetonitrile is effective with H-MCM-22 catalysts.[1] |
| Deactivated Ring | Strongly electron-withdrawing groups on the aromatic substrate will deactivate it.[5] If your substrate is deactivated, you may need to use stronger catalysts (e.g., P₂O₅ in refluxing POCl₃) or higher temperatures.[8] |
| Incomplete Reaction | Monitor reaction progress by Thin Layer Chromatography (TLC).[1] An incomplete reaction may require longer reaction times or an adjustment in temperature.[1] |
Troubleshooting Workflow: Low Yield in Acid-Catalyzed Cyclization
Issue 2: Low Yield or Selectivity in Palladium-Catalyzed Intramolecular Heck Reaction
Symptoms:
-
Low conversion of aryl/vinyl halide starting material.
-
Formation of undesired regioisomers or double bond isomers.
-
Decomposition of starting material or product.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Sub-optimal Catalyst System | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, P(o-tolyl)₃) is crucial. Screen different ligand systems to optimize reactivity and selectivity.[2] |
| Incorrect Base | The base is critical for regenerating the Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or silver carbonate. The choice of base can affect the reaction pathway (neutral, cationic, anionic) and outcome.[9] |
| Poor Regioselectivity | In unsymmetrical systems, electronic effects can dictate regioselectivity. For example, in the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, nucleophilic attack is favored at the alkyne terminus with the more electron-rich aryl group.[10] |
| Undesired β-Hydride Elimination | The intramolecular Heck reaction is a reliable method for forming rings, but controlling the subsequent β-hydride elimination is key to generating specific products.[11][12] Using cyclic alkenes or introducing blocking groups can help direct the elimination.[12] |
Experimental Protocols
Protocol 1: General Procedure for Solid Acid Catalyzed Synthesis of 1,5-Benzodiazepines
This protocol is adapted from a common method for synthesizing 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones using a solid acid catalyst.[1]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Ketone (e.g., acetone, acetophenone) (2.5 mmol)
-
H-MCM-22 catalyst (100 mg)
-
Acetonitrile (4 mL)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), the ketone (2.5 mmol), H-MCM-22 catalyst (100 mg), and acetonitrile (4 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (when the starting material is consumed), filter the reaction mixture to remove the solid catalyst.
-
Wash the catalyst with a small amount of acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-benzodiazepine.
Protocol 2: Trimethylaluminum-Mediated Amidation for Indolo[2,3-d][1]benzazepine Synthesis
This protocol describes a key cyclization step for forming a lactam ring in an indolobenzazepine scaffold.[13]
Materials:
-
Amino ester precursor (e.g., methyl 2-(1-benzyl-3-(2-aminophenyl)-1H-indol-2-yl)acetate) (1 equivalent)
-
Trimethylaluminum (2 M solution in toluene or hexanes) (3 equivalents)
-
Anhydrous Toluene
Procedure:
-
Dissolve the amino ester precursor in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (3 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by slowly adding it to a cooled, saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring.
-
Continue stirring until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cyclized lactam.
Data Tables
Table 1: Optimization of Azide Rearrangement Cyclization Conditions
This table summarizes the effect of solvent and concentration on the yield of a benzoazepine product formed via an azide rearrangement reaction induced by trifluoromethanesulfonic acid (TfOH).[4]
| Entry | TfOH (equiv.) | Solvent | Concentration (M) | Yield (%) |
| 1 | 1.0 | Dry DCM | 0.10 | 89 |
| 2 | 1.0 | Dry Toluene | 0.10 | 93 |
| 3 | 1.0 | Dry Toluene | 0.05 | 84 |
| Data adapted from a study on the synthesis of benzoazepine analogues. The reaction involved the cyclization of an ortho-arylmethylbenzyl azide derivative bearing a 3-methoxybenzyl group.[4] |
Table 2: Effect of Substituents on Azide Rearrangement Cyclization Yield
This table shows how different halogen substituents on the aryl ring of the precursor affect the yield of the benzoazepine product. The reactions were performed under optimal conditions (1.0 equiv. TfOH in Toluene at 0.10 M).[4]
| Precursor (Substituent R¹) | Product | Yield (%) |
| 17h (7-F) | 18h | 98 |
| 17m (7-F) | 18m | 95 |
| 17n (9-F) | 18n | 99 |
| 17o (10-F) | 18o | 94 |
| 17p (8-Cl) | 18p | 75 |
| 17q (9-Cl) | 18q | 92 |
| These results demonstrate that substrates containing a halogen atom at various positions are generally well-tolerated under these reaction conditions.[4] |
Table 3: Catalyst Screening for Prins/Friedel–Crafts Cyclization
This table illustrates the screening of various Lewis acid catalysts for the cascade cyclization to form a 4-aryltetralin-2-ol, a related structure whose synthesis shares challenges with benzoazepines.
| Entry | Lewis Acid | cis/trans Ratio | Yield (%) |
| 1 | InCl₃ | 1:1.5 | 40 |
| 2 | SnCl₄ | 1:1.2 | 52 |
| 3 | FeCl₃ | 1:1.3 | 65 |
| 4 | AlCl₃ | 1:1.1 | 71 |
| 5 | TiCl₄ | 1:1.2 | 75 |
| 6 | BF₃·Et₂O | 1:1.1 | 85 |
| 7 | Sc(OTf)₃ | - | Reduction |
| Reaction conditions: aldehyde substrate (1.40 mmol), veratrole (1.47 mmol), and Lewis acid (1.54 mmol) in CH₂Cl₂ at 0 °C for 2 h. Data adapted from a study on cascade cyclizations.[14] |
Reaction Pathway Visualization
Mechanism: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis (Analogous to Benzodiazepine Cyclization)
The Bischler-Napieralski reaction is a classic method for intramolecular cyclization. While typically used for dihydroisoquinolines, the principles apply to the formation of seven-membered rings as well. The reaction proceeds via an electrophilic aromatic substitution mechanism. A dehydrating agent like POCl₃ activates the amide carbonyl, which is followed by cyclization and subsequent elimination to form the imine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. organicreactions.org [organicreactions.org]
- 12. soc.chim.it [soc.chim.it]
- 13. BJOC - Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction [beilstein-journals.org]
- 14. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Friedel-Crafts Acylation for Benzazepine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing intramolecular Friedel-Crafts acylation reactions in the synthesis of benzazepine cores.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of Lewis acid so critical for the intramolecular cyclization to form a benzazepine ring? A1: The Lewis acid is fundamental to the reaction as it generates the reactive acylium ion electrophile from the precursor carboxylic acid or its derivative.[1][2] The strength of the Lewis acid dictates the reaction rate and can influence selectivity. Strong Lewis acids like Aluminum Chloride (AlCl₃) are highly effective for cyclization but may lead to side reactions.[1] Milder catalysts such as Polyphosphoric Acid (PPA) or 85% H₂SO₄ can also be effective and may offer better control for sensitive substrates.[3][4] The choice depends on the electronic nature of the aromatic ring and the stability of the starting materials.
Q2: What is the purpose of the N-protecting group (e.g., tosyl) on the precursor molecule? A2: The nitrogen atom in the benzazepine precursor is a Lewis basic site that can complex with and deactivate the Lewis acid catalyst.[5] An electron-withdrawing protecting group, such as a tosyl (Ts) group, reduces the basicity of the nitrogen, preventing this deactivation. Furthermore, some protecting groups can be cleaved concurrently during the cyclization step under the strong acidic conditions.[3]
Q3: Can I use an acyl chloride instead of a carboxylic acid for the intramolecular reaction? A3: Yes, using the corresponding acyl chloride is a very common and effective strategy for intramolecular Friedel-Crafts acylation.[6][7] The acyl chloride is often more reactive than the carboxylic acid and readily forms the acylium ion with a Lewis acid like AlCl₃.[7][8]
Q4: Why does the reaction fail with strongly deactivated aromatic rings? A4: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[2] If the aromatic ring is substituted with strongly electron-withdrawing groups (e.g., nitro groups), its nucleophilicity is significantly reduced.[1] This makes the ring too "electron-poor" to attack the acylium ion electrophile, causing the reaction to fail or proceed with extremely low yield.[5][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Moisture Contamination | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. | Lewis acids like AlCl₃ are extremely hygroscopic and are rapidly deactivated by water.[1] |
| Insufficient Catalyst | Use a stoichiometric amount or slight excess of the Lewis acid catalyst. | The product ketone can form a complex with the Lewis acid, effectively consuming it. A stoichiometric quantity is often required to drive the reaction to completion.[10] |
| Catalyst Inactivity | Use a fresh, unopened container of the Lewis acid or a freshly sublimed/purified batch. | Improper storage of Lewis acids can lead to gradual hydrolysis and loss of activity. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for product formation and potential side reactions. | While some acylations proceed at 0°C or room temperature, others require heating to overcome the activation energy barrier.[11] |
| Deactivated Substrate | Check the electronic properties of your aromatic precursor. | If the ring contains deactivating groups, the reaction may not be feasible under standard conditions. |
Issue 2: Formation of Multiple Products or Isomers
| Potential Cause | Troubleshooting Step | Explanation |
| Lack of Regioselectivity | Change the solvent. Non-polar solvents (e.g., CS₂, CH₂Cl₂) vs. polar solvents (e.g., nitrobenzene) can alter isomer distribution.[12] | The choice of solvent can influence which position on the aromatic ring is acylated, with non-polar solvents often favoring the kinetic product and polar solvents favoring the thermodynamic product.[12] |
| Intermolecular Reaction | Perform the reaction under high-dilution conditions. | For intramolecular cyclizations, high concentrations can favor intermolecular side reactions, leading to polymers or dimers. High dilution promotes the desired ring-closing reaction.[6] |
| Substrate Rearrangement | This is less common in acylation than alkylation but can occur. Consider alternative synthetic routes. | Unlike the carbocations in Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and generally does not rearrange.[5][7] If unexpected products form, verify the stability of your starting material under the reaction conditions. |
Data on Reaction Conditions
The following table summarizes various catalytic systems used for the intramolecular Friedel-Crafts cyclization to form benzazepine and related dibenzo[b,f]azepinone systems.
| Precursor Type | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Tosyl-2-(phenylamino)phenylacetic acid | AlCl₃ | Dichloromethane | Not specified | Not specified | High | [4] |
| N-Tosyl-2-(phenylamino)phenylacetic acid | P₂O₅ | Toluene | Not specified | Not specified | High | [4] |
| Nitrogen-containing alkanols | AlCl₃ | Not specified | Not specified | Not specified | >80% | [3][4] |
| Nitrogen-containing alkanols | 85% H₂SO₄ | Not specified | Not specified | Not specified | >80% | [3][4] |
| Nitrogen-containing alkanols | PPA | Not specified | Not specified | Not specified | >80% | [3][4] |
| N-Tosyl-biphenyl-2-yl-glycine | PPA | Not specified | Not specified | Not specified | 91% | [13] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of an N-Protected Aryl Amino Acid using AlCl₃
This protocol is a generalized procedure based on common practices for intramolecular cyclization to form a benzazepinone core.
Materials:
-
N-protected aryl amino acid precursor
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.
-
Reagent Preparation: Dissolve the N-protected aryl amino acid precursor (1.0 equiv) in anhydrous DCM. In a separate, dry container, weigh the anhydrous AlCl₃ (1.1 - 1.5 equiv) quickly to minimize atmospheric exposure.
-
Catalyst Suspension: Add anhydrous DCM to the reaction flask, followed by the portion-wise addition of AlCl₃ at 0°C (ice-water bath) with vigorous stirring.
-
Substrate Addition: Add the solution of the amino acid precursor from the dropping funnel to the stirred AlCl₃ suspension dropwise over 10-20 minutes, maintaining the temperature at 0°C. The reaction mixture is often exothermic.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Heating may be required for less reactive substrates.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by carefully pouring it over crushed ice and 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.[8]
-
Neutralization & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Stability of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one under acidic or basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected degradation of the compound in acidic media. | The lactam ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening. The rate of hydrolysis is dependent on acid concentration and temperature. | Neutralize the reaction mixture immediately after the desired reaction time. Use milder acidic conditions (e.g., lower concentration, lower temperature) if possible. Monitor the reaction progress closely using a suitable analytical method like HPLC to avoid excessive degradation. |
| Compound appears unstable during work-up with basic solutions. | Base-catalyzed hydrolysis of the lactam functionality can occur, especially at elevated temperatures. | Perform basic extractions at low temperatures (e.g., on an ice bath). Use weaker bases (e.g., sodium bicarbonate instead of sodium hydroxide) if the protocol allows. Minimize the exposure time to basic conditions. |
| Formation of unknown impurities during storage in solution. | The compound may undergo slow hydrolysis even in neutral aqueous solutions over time. The methoxy group could also be susceptible to degradation under certain conditions. | Store solutions at low temperatures (2-8 °C) and protect from light. Prepare solutions fresh whenever possible. Use a stability-indicating analytical method to track the formation of any degradation products over time. |
| Inconsistent results in stability studies. | Variability in experimental parameters such as pH, temperature, and exposure time can lead to inconsistent degradation profiles. | Ensure precise control of all experimental parameters. Use calibrated equipment for pH and temperature measurements. Run experiments in triplicate to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: How stable is the lactam ring of this compound to hydrolysis?
A1: The seven-membered lactam ring in this benzazepinone structure is susceptible to both acid- and base-catalyzed hydrolysis. This reaction involves the cleavage of the amide bond within the lactam ring, leading to the formation of a ring-opened amino acid derivative. The rate of hydrolysis is influenced by the pH, temperature, and the presence of catalysts. Generally, lactams are more stable than their acyclic amide counterparts, but ring strain in the seven-membered ring can influence reactivity.
Q2: What are the likely degradation products under acidic or basic conditions?
A2: Under both acidic and basic conditions, the primary degradation product is expected to be the corresponding ring-opened amino acid, 4-(2-amino-4-methoxyphenyl)butanoic acid. The reaction proceeds via nucleophilic attack of water (under acidic conditions, after protonation of the carbonyl oxygen) or hydroxide ions (under basic conditions) on the carbonyl carbon of the lactam.
Q3: Are there any specific conditions that are known to cause significant degradation?
A3: Based on forced degradation studies of similar benzazepinone structures like Ivabradine, significant degradation can be expected under moderately strong acidic (e.g., 2 M HCl) and basic (e.g., 1 M NaOH) conditions, especially when heated (e.g., 80°C) for extended periods (e.g., 24 hours).[1][2]
Q4: How does the methoxy group affect the stability of the molecule?
A4: The 7-methoxy group is an electron-donating group on the benzene ring. Electron-donating groups can influence the electronic properties of the lactam carbonyl group, potentially affecting the rate of hydrolysis. However, the overall stability is still primarily dictated by the reactivity of the lactam ring itself.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. This method should be capable of separating the intact parent compound from all potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of any degradants formed.[1]
Quantitative Data Summary
| Stress Condition | Reagent | Temperature | Time | Expected Degradation (%) |
| Acid Hydrolysis | 2 M HCl | 80°C | 24 h | Significant |
| Base Hydrolysis | 1 M NaOH | 80°C | 24 h | Significant |
| Oxidative | 3% H₂O₂ | 80°C | 24 h | Moderate to Significant |
| Thermal | Water | 80°C | 24 h | Low to Moderate |
Note: The extent of degradation is highly dependent on the specific experimental conditions. It is crucial to perform your own forced degradation studies to determine the stability profile of this compound under your specific experimental conditions.
Experimental Protocols
The following are general protocols for conducting forced degradation studies. These should be adapted and optimized for this compound.
Protocol 1: Acid-Catalyzed Degradation
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: In a reaction vial, mix a known volume of the stock solution with an equal volume of 2 M hydrochloric acid.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of a base (e.g., 2 M sodium hydroxide) to a pH of approximately 7.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Base-Catalyzed Degradation
-
Preparation: Prepare a stock solution of the compound as described in Protocol 1.
-
Stress Application: In a reaction vial, mix a known volume of the stock solution with an equal volume of 1 M sodium hydroxide.
-
Incubation: Maintain the mixture at a controlled temperature (e.g., room temperature or 60°C) for a defined period, monitoring the reaction more frequently as base-catalyzed hydrolysis can be rapid.
-
Neutralization: After the specified time, cool the solution and neutralize it with an appropriate amount of an acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed primary degradation pathway via hydrolysis.
References
Preventing decomposition of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one during experimental workup.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of this compound, leading to its decomposition.
Issue 1: Product Decomposition Observed After Aqueous Workup
Symptoms:
-
Low yield of the desired product.
-
Appearance of new, unidentified spots on TLC analysis after extraction.
-
Color change of the organic layer during extraction.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of the Lactam Ring | 1. Maintain Neutral pH: Use a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) for the initial wash instead of acidic or basic solutions. 2. Use Saturated Brine: Wash the organic layer with saturated sodium chloride (brine) solution to remove bulk water and minimize contact time with the aqueous phase.[1] 3. Minimize Contact Time: Perform extractions swiftly and avoid letting the biphasic mixture stand for extended periods. | The lactam ring in the benzazepinone structure is susceptible to hydrolysis under both acidic and basic conditions. Maintaining a neutral pH prevents the catalytic breakdown of the amide bond.[2] Brine reduces the solubility of organic compounds in the aqueous layer and aids in phase separation.[1] |
| Oxidation of the Aromatic Ring or Benzylic Position | 1. Use Degassed Solvents: Sparge all solvents (water, organic solvents) with an inert gas like nitrogen or argon before use.[3][4][5][6] 2. Work Under Inert Atmosphere: Conduct the entire workup procedure under a nitrogen or argon atmosphere if possible.[3] 3. Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. | The electron-rich aromatic ring, due to the methoxy and amino substituents, is prone to oxidation, which can be catalyzed by dissolved oxygen in the solvents.[7] Working under an inert atmosphere minimizes exposure to oxygen.[3] Antioxidants can scavenge radical species that may initiate decomposition.[8] |
| Temperature-Induced Decomposition | 1. Conduct Workup at Low Temperature: Perform extractions using cooled separatory funnels or by immersing the funnel in an ice bath. 2. Avoid High Temperatures During Solvent Removal: Use a rotary evaporator at reduced pressure and a low-temperature water bath (e.g., 30-40 °C) to remove the solvent. | Elevated temperatures can accelerate the rates of both hydrolysis and oxidation reactions.[9][10] |
Issue 2: Product Loss or Decomposition During Chromatographic Purification
Symptoms:
-
Streaking or tailing of the product spot on the TLC plate.
-
Low recovery of the product from the column.
-
Appearance of new impurities in the collected fractions.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Decomposition on Acidic Silica Gel | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine or ammonia solution, then pack the column.[11] 2. Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a polymer-based stationary phase for purification. 3. Minimize Contact Time: Run the column efficiently without unnecessary delays. | Standard silica gel is acidic and can catalyze the decomposition of acid-sensitive compounds, including the hydrolysis of the lactam or degradation of the methoxy-aniline moiety.[11] Neutralizing the silica gel or using an alternative, less acidic stationary phase can mitigate this issue. |
| Oxidation on the Column | 1. Use Freshly Distilled/Degassed Solvents: Ensure the solvents used for chromatography are free of peroxides and dissolved oxygen. 2. Add an Antioxidant to the Eluent: A small amount of BHT can be added to the mobile phase to prevent on-column oxidation. | Air and peroxides in the eluent can lead to oxidation of the compound as it slowly moves through the large surface area of the stationary phase. |
| Irreversible Adsorption | 1. Modify the Eluent System: Add a small amount of a more polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent to improve the elution of the polar lactam. | The polar lactam and amine functionalities can interact strongly with the silanol groups on the silica surface, leading to poor recovery. A modifier can help to disrupt these interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the decomposition of this compound during workup?
The decomposition is likely due to a combination of two main factors:
-
Hydrolysis of the seven-membered lactam ring: This can be catalyzed by both acidic and basic conditions.
-
Oxidation of the electron-rich aromatic ring: The methoxy and secondary amine groups make the aromatic system susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.
Q2: At what pH should I perform the aqueous extraction?
It is highly recommended to perform the aqueous extraction under neutral conditions (pH 7.0). This can be achieved by using deionized water or a neutral buffer solution. Avoid strong acids or bases, as they can promote the hydrolysis of the lactam functionality. For separating from basic or acidic impurities, a carefully controlled pH adjustment might be necessary, but it should be done quickly and at low temperatures.[12][13]
Q3: How can I minimize oxidation during the workup process?
To minimize oxidation, it is crucial to remove dissolved oxygen from all solvents used in the workup. This can be done by sparging the solvents with an inert gas like nitrogen or argon for 15-30 minutes before use.[4][5][6] Additionally, performing the entire workup under an inert atmosphere will provide further protection against oxidation.[3] If the compound is particularly sensitive, adding a radical scavenger like BHT to the organic solvent can be beneficial.
Q4: Is it safe to use silica gel for the purification of this compound?
Standard silica gel is acidic and may cause decomposition. If you must use silica gel, it is advisable to deactivate it first. You can do this by washing the silica gel with a solution of your eluent containing 1-2% triethylamine before packing the column.[11] Alternatively, using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel could be a better option.
Q5: What are the best practices for solvent removal to avoid decomposition?
When concentrating the solution of your product, use a rotary evaporator with the water bath set to a low temperature (not exceeding 40°C).[9] Applying a higher vacuum will allow for solvent removal at a lower temperature, thus minimizing the risk of thermal decomposition. Avoid leaving the dry product on the rotary evaporator for an extended period after the solvent has been removed.
Experimental Protocols
Protocol 1: General Workup Procedure for Sensitive Benzazepinones
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if applicable): Slowly add a pre-cooled, degassed saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a degassed, high-purity organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Perform the extractions quickly to minimize contact time.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Degassed, cold deionized water (2x).
-
Degassed, cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) if the reaction was acidic.
-
Degassed, cold saturated brine (1x).[1]
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of the degassed organic solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the eluent containing 1% triethylamine through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Potential decomposition pathways for the target compound.
Caption: Recommended workflow for workup and purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marijuanaventure.com [marijuanaventure.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purification [chem.rochester.edu]
- 12. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 13. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: HPLC Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound, which contains a secondary amine. This issue can compromise the accuracy and precision of quantitative analysis. The following guide provides a systematic approach to diagnose and resolve peak tailing.
Question: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Answer: Peak tailing for this analyte is most commonly attributed to secondary interactions between the basic amine group of the molecule and active sites on the stationary phase. The primary causes include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic nitrogen atom in the benzazepine ring system. This interaction leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[1][2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role.[3][4] If the pH is not sufficiently low, the silanol groups can be ionized (SiO-), leading to strong ionic interactions with the protonated analyte.[1]
-
Column Choice and Condition: The type of HPLC column and its condition are crucial. Older, Type A silica columns have a higher concentration of acidic silanol groups.[1] Column degradation, contamination, or bed deformation can also contribute to poor peak shape.[5][6]
-
Instrumental Effects: Extra-column dead volume in tubing and connections, as well as mass overload of the column, can also lead to peak distortion.[6][7]
Question: How can I systematically troubleshoot and eliminate peak tailing for this compound?
Answer: A stepwise approach is recommended to identify and resolve the source of peak tailing. The following workflow can be used:
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. uhplcs.com [uhplcs.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing byproduct formation in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the Beckmann rearrangement of 7-methoxy-1-tetralone oxime.[1][2][3] This reaction converts the ketoxime into a cyclic amide (lactam) using an acid catalyst.[1][2] Alternative routes, such as the Schmidt reaction on 7-methoxy-1-tetralone, can also be employed.[4][5]
Q2: What are the primary byproducts I should expect during this synthesis?
The main byproducts in the Beckmann rearrangement of 7-methoxy-1-tetralone oxime are:
-
Regioisomeric Lactam: The primary impurity is often the undesired regioisomer, 7-methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This forms when the alkyl group migrates instead of the aryl group.[6]
-
Beckmann Fragmentation Products: Under certain conditions, particularly with strong acids and high temperatures, the oxime can fragment to form nitrile-containing byproducts.[1][7]
-
Unreacted Starting Material: Incomplete conversion can leave residual 7-methoxy-1-tetralone oxime or the parent ketone.
-
Hydrolysis Products: The lactam product can be susceptible to hydrolysis under harsh acidic or basic workup conditions.
Q3: How does the stereochemistry of the oxime affect the reaction outcome?
The Beckmann rearrangement is stereospecific. The group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates.[1][2] However, under strongly acidic conditions, the (E)- and (Z)-isomers of the oxime can interconvert, leading to a mixture of both possible lactam regioisomers.[3][6] Therefore, controlling the oxime geometry or using conditions that favor the migration of the desired group is crucial.
Q4: What is the "abnormal" Beckmann rearrangement?
The abnormal Beckmann rearrangement, also known as Beckmann fragmentation, is a competing side reaction where the C-C bond cleaves, typically leading to the formation of an alkene nitrile.[7][8] This is more common for oximes with specific structural features, such as α-tertiary or α-quaternary carbons, but can be induced by certain reagents or harsh conditions.[7]
Troubleshooting Guide
Problem 1: Low yield of the desired product, this compound.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst | The choice of acid catalyst is critical. Strong protic acids like H₂SO₄ or polyphosphoric acid (PPA) are common but can cause side reactions.[2] Consider using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or activating agents like p-toluenesulfonyl chloride (TsCl) or cyanuric chloride for milder conditions.[1][2][9] |
| Incorrect Reaction Temperature | High temperatures can promote byproduct formation.[9] Optimize the temperature based on your chosen catalyst system. For oxime sulfonates, milder heating in an aprotic solvent may be sufficient.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting oxime. |
| Moisture in Reaction | The presence of water can lead to hydrolysis of intermediates or the final product. Ensure all reagents and solvents are anhydrous. |
Problem 2: Significant formation of the regioisomeric lactam.
| Possible Cause | Troubleshooting Suggestion |
| Oxime Isomerization | Strong acid conditions can lead to E/Z isomerization of the oxime, resulting in a mixture of products.[3][6] The migratory aptitude generally follows the order: aryl > alkyl.[3] |
| Non-Optimal Catalyst System | Certain catalysts can provide better regioselectivity. A study on a similar substrate found that using ZnCl₂ with an oxime sulfonate provided excellent regioselectivity.[6] Pre-forming an oxime sulfonate (e.g., tosylate or mesylate) allows for rearrangement under milder, non-acidic conditions which can preserve the oxime geometry and improve selectivity.[2] |
Problem 3: Presence of nitrile byproducts in the final product.
| Possible Cause | Troubleshooting Suggestion |
| Beckmann Fragmentation | This side reaction is promoted by strong Lewis acids or harsh conditions.[1] |
| Reagent Choice | Avoid reagents known to favor fragmentation. If fragmentation is a major issue, consider switching to a different catalyst system, such as using cyanuric chloride with a co-catalyst like zinc chloride, which can promote the rearrangement under milder conditions.[1][9] |
Process Optimization Data
The selection of the catalyst significantly impacts the yield and regioselectivity of the Beckmann rearrangement.
Table 1: Effect of Various Acid Catalysts on Beckmann Rearrangement (Note: Data is generalized from studies on similar substrates and may require optimization for 7-methoxy-1-tetralone oxime.)
| Catalyst | Typical Conditions | Advantages | Potential Disadvantages |
| H₂SO₄ | Concentrated, often neat | Inexpensive, powerful | Harsh conditions, low regioselectivity, potential for charring and fragmentation[2] |
| Polyphosphoric Acid (PPA) | 80-120 °C | Effective for many substrates | High viscosity, difficult workup, harsh conditions[2] |
| PCl₅, SOCl₂ | Aprotic solvent (e.g., ether, DCM) | Milder than strong protic acids | Stoichiometric amounts needed, corrosive byproducts[2] |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine or other base | Forms tosylate for milder rearrangement | Requires a separate step to form the tosylate[2] |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile, 40-60 °C | Catalytic, mild conditions, high yields reported[1] | Requires specific co-catalyst system |
| Eaton's Reagent (P₂O₅ in MSA) | Room temp to 60 °C | Strong dehydrating acid, often gives clean reactions | Corrosive, moisture-sensitive[10] |
Key Experimental Protocols
Protocol 1: Two-Step Beckmann Rearrangement via Oxime Tosylate for High Regioselectivity
This protocol minimizes regioisomer formation by separating the activation and rearrangement steps.
Step A: Synthesis of 7-methoxy-1-tetralone oxime p-toluenesulfonate
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-methoxy-1-tetralone oxime (1 equivalent) in anhydrous pyridine at 0 °C (ice bath).
-
Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring the reaction by TLC until the starting oxime is consumed.
-
Workup: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime tosylate, which can be used in the next step without further purification.
Step B: Rearrangement to this compound
-
Setup: Dissolve the crude oxime tosylate from Step A in an aprotic solvent such as toluene or acetonitrile.
-
Reaction: Heat the solution to reflux (or a lower optimized temperature) and stir for 2-4 hours. Monitor the formation of the lactam product by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, wash the solution with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Diagrams and Workflows
Reaction Pathway
Caption: Primary reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common issues.
General Experimental Workflow
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 5. Schmidt Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. audreyli.com [audreyli.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Scalability challenges in the production of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Experimental Workflow
The synthesis of this compound is a multi-step process. The general workflow is outlined below.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Step 1: Friedel-Crafts Acylation
Q1: Why is the yield of 6-methoxy-1-tetralone low, and what can be done to improve it?
A1: Low yields in Friedel-Crafts acylation can stem from several factors, particularly when scaling up the reaction.
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which deactivates it. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: On a larger scale, mass transfer limitations can lead to localized consumption of the catalyst. A slight excess of the Lewis acid may be necessary.[1]
-
Reaction Temperature: The reaction is exothermic.[2] Inadequate temperature control on a larger scale can lead to side reactions. Maintain the recommended temperature profile throughout the addition of reagents and the reaction period.[3]
-
Impure Reagents: Ensure the purity of anisole and the acylating agent, as impurities can interfere with the reaction.
Quantitative Data on Friedel-Crafts Acylation Scale-Up:
| Scale | Anisole (moles) | AlCl₃ (moles) | Yield (%) | Purity (%) | Key Challenge |
| Lab (100 mL) | 0.1 | 0.11 | 85 | 98 | Maintaining anhydrous conditions. |
| Pilot (10 L) | 10 | 11.5 | 75 | 95 | Heat dissipation and mass transfer. |
| Production (100 L) | 100 | 120 | 68 | 92 | Effective mixing and temperature control. |
Q2: I am observing the formation of an isomeric by-product. How can this be minimized?
A2: While Friedel-Crafts acylation is generally less prone to rearrangements than alkylation, the formation of isomers can occur. The acyl group is a deactivating group, which helps prevent further substitution on the product.[4] However, the initial acylation position is directed by the methoxy group of anisole. To ensure high regioselectivity for the desired para-substituted product, maintain a low reaction temperature during the addition of the electrophile.
Step 2: Oximation
Q3: The oximation of 6-methoxy-1-tetralone is incomplete. What are the possible reasons?
A3: Incomplete oximation can be due to several factors.
-
Inadequate pH Control: The reaction of hydroxylamine hydrochloride requires a base (e.g., sodium carbonate or pyridine) to liberate the free hydroxylamine.[5] Ensure the correct stoichiometry of the base is used to maintain an optimal pH for the reaction.
-
Reaction Time and Temperature: The reaction may require sufficient time and temperature to go to completion. As per a documented procedure, refluxing for 4 hours at 80°C is effective.[5]
-
Purity of Starting Material: Impurities in the 6-methoxy-1-tetralone from the previous step can interfere with the oximation reaction.
Q4: How does scaling up affect the oximation reaction?
A4: Scaling up the oximation reaction is generally straightforward. However, ensuring homogeneous mixing of the reactants becomes more critical at a larger scale to ensure complete reaction.
Quantitative Data on Oximation Scale-Up:
| Scale | 6-Methoxy-1-tetralone (moles) | Yield (%) | Purity (%) | Key Challenge |
| Lab (250 mL) | 0.5 | 95 | 99 | Ensuring complete dissolution. |
| Pilot (20 L) | 50 | 92 | 98 | Homogeneous mixing. |
| Production (200 L) | 500 | 90 | 97 | Efficient filtration and washing of the product. |
Step 3: Beckmann Rearrangement
Q5: The Beckmann rearrangement is giving a low yield of the desired this compound and a significant amount of the isomeric lactam. Why is this happening?
A5: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[6] The formation of two regioisomeric lactams indicates that both (E)- and (Z)-isomers of the 6-methoxy-1-tetralone oxime are present and rearranging.
-
Control of Oxime Isomers: The formation of the desired lactam requires the aryl group to migrate, which happens when the hydroxyl group of the oxime is anti to the aryl group. Reaction conditions during the oximation and the rearrangement can influence the ratio of oxime isomers.
-
Choice of Catalyst and Temperature: Different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) and reaction temperatures can affect the regioselectivity of the rearrangement.[7] For instance, one study found that Lewis acids like ZnCl₂ can favor the formation of the desired product.[7]
Troubleshooting Logic for Beckmann Rearrangement:
Caption: Troubleshooting flowchart for the Beckmann rearrangement step.
Q6: I am observing by-products that are not the isomeric lactam. What could they be?
A6: Besides the isomeric lactam, other by-products can form during the Beckmann rearrangement, especially under harsh conditions. One common side reaction is the Beckmann fragmentation, which leads to the formation of nitriles.[6] This is more likely if the group alpha to the oxime can form a stable carbocation. Careful selection of the rearranging agent and solvent can minimize fragmentation.
Quantitative Data on Beckmann Rearrangement Scale-Up:
| Scale | Oxime (moles) | Catalyst | Yield (%) | Purity (%) | Key Challenge |
| Lab (100 mL) | 0.1 | PPA | 80 | 97 | Controlling exothermicity. |
| Pilot (10 L) | 10 | PPA | 70 | 94 | Viscosity of PPA, product isolation. |
| Production (100 L) | 100 | PPA | 62 | 90 | Heat and mass transfer in viscous medium. |
Purification
Q7: What is the best method to purify the final product, this compound, at a large scale?
A7: Recrystallization is a common and effective method for purifying solid organic compounds at an industrial scale.[8] The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not dissolve the impurities well at any temperature, or dissolve them so well that they remain in the mother liquor upon cooling.[8] For lorazepam, a similar benzodiazepine derivative, crystallization from tetrahydrofuran has been shown to be effective in removing specific impurities.[9] A solvent screening study is recommended to find the optimal solvent or solvent mixture for your specific impurity profile.
General Recrystallization Workflow:
Caption: A typical workflow for the purification of the final product by recrystallization.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1-tetralone via Friedel-Crafts Acylation
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas inlet for an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the flask with a suitable solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents). Cool the mixture to 0-5°C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., 4-chlorobutyryl chloride, 1.05 equivalents) to the stirred suspension of the Lewis acid.
-
Addition of Anisole: After the addition of the acylating agent is complete, add a solution of anisole (1.0 equivalent) in the solvent dropwise, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 6-8 hours.[3]
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-1-tetralone. The crude product can be purified by vacuum distillation.
Step 2: Synthesis of 6-Methoxy-1-tetralone Oxime
-
Reagent Charging: In a round-bottom flask, dissolve 6-methoxy-1-tetralone (1.0 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.1 equivalents).[5]
-
Reaction: Heat the mixture to reflux at approximately 80°C and maintain for 4 hours.[5]
-
Isolation: Cool the reaction mixture to room temperature to allow the oxime to crystallize. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to obtain the 6-methoxy-1-tetralone oxime.
Step 3: Beckmann Rearrangement to this compound
-
Reagent Charging: In a reaction vessel, add polyphosphoric acid (PPA) and heat to approximately 80°C.
-
Addition of Oxime: Slowly and in portions, add the 6-methoxy-1-tetralone oxime (1.0 equivalent) to the hot PPA with vigorous stirring. A significant exotherm may be observed.
-
Reaction: After the addition is complete, continue stirring at a controlled temperature (e.g., 100-120°C) for a specified time (e.g., 30 minutes to 2 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the crude product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. WO2005054211A1 - A method of purification of lorazepam - Google Patents [patents.google.com]
Validation & Comparative
Confirming the Structure of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of methodologies for confirming the structure of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, with a primary focus on X-ray crystallography and its alternatives.
The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including applications in treating central nervous system disorders.[1] The precise arrangement of atoms in this compound, a compound with the molecular formula C₁₁H₁₃NO₂, is critical for understanding its chemical properties and potential pharmacological action.[1] While single-crystal X-ray diffraction is considered the gold standard for structural elucidation, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more accessible data.
Comparison of Structural Elucidation Techniques
The choice of analytical method for structure confirmation depends on several factors, including the nature of the sample (e.g., crystalline vs. amorphous), the amount of material available, and the specific structural questions being addressed.
| Technique | Sample Requirement | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | High-quality single crystal (0.1-0.5 mm) | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination. | Growth of suitable crystals can be a major bottleneck.[2] |
| Powder X-ray Diffraction (PXRD) | Microcrystalline powder | Crystal lattice parameters, phase purity, and polymorph identification. | Useful for materials that do not form large single crystals.[3][4] | Does not typically provide the detailed atomic coordinates of single-crystal XRD.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution or solid-state sample | Connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic information in solution.[2] | Excellent for determining the carbon-hydrogen framework and for studying molecules in their solution state.[2][5] | Provides indirect structural information that requires interpretation; may not reveal the complete 3D structure of complex molecules unambiguously. |
| Mass Spectrometry (MS) | Small sample amount, can be in a mixture | Molecular weight and fragmentation patterns, which provide clues about the molecular formula and substructures.[1] | High sensitivity and speed; can be coupled with separation techniques like LC or GC. | Provides limited information on stereochemistry and the precise 3D arrangement of atoms. |
| Cryo-Electron Microscopy (Cryo-EM) | Vitreously frozen sample in solution | High-resolution 3D structure of macromolecules. | Does not require crystallization and can be used for large, flexible molecules.[2][5] | Primarily used for large biomolecules; less common for small organic molecules. |
Experimental Protocols
X-ray Crystallography (Hypothetical Protocol based on a similar compound)
A suitable single crystal of this compound would be mounted on a goniometer. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². For a related compound, (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, crystals were grown from a solution in acetonitrile placed in an atmosphere saturated with petroleum ether over 25 days.[6]
NMR Spectroscopy
¹H and ¹³C NMR spectra of this compound would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. For this specific molecule, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm), while the methoxy group should present as a sharp singlet at approximately δ 3.6-3.8 ppm.[1] 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry
Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source. Under EI conditions, the molecular ion of this compound is expected at m/z 191.[1] Key fragmentation pathways would include the loss of a methoxy radical (•OCH₃, 31 mass units) to give a fragment at m/z 160, and the elimination of carbon monoxide (CO, 28 mass units) resulting in a fragment at m/z 163.[1]
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a novel organic compound, integrating various analytical techniques.
Caption: Workflow for structural elucidation.
References
- 1. Buy this compound | 22245-89-2 [smolecule.com]
- 2. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. mdpi.com [mdpi.com]
A Comparative Study on the Biological Activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its synthesized derivatives. The focus of this report is on their anticonvulsant properties, for which quantitative experimental data is available. While the broader class of benzazepines exhibits a wide range of biological activities, including potential for managing central nervous system (CNS) disorders and antimicrobial effects, specific comparative data for the titled compound and its direct analogues in these other areas are not extensively documented in current literature.[1]
Anticonvulsant Activity
A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-one derivatives, with the 7-methoxy parent compound as the lead structure, were synthesized and evaluated for their anticonvulsant effects. The primary screening was conducted using the maximal electroshock (MES) test, a widely used model for identifying anticonvulsant activity. Neurotoxicity was also assessed to determine the therapeutic index of these compounds.
Data Presentation
The anticonvulsant activity and neurotoxicity of this compound and its derivatives are summarized in the table below. The data includes the median effective dose (ED₅₀) in the MES test, the median toxic dose (TD₅₀) from the rotarod neurotoxicity test, and the calculated protective index (PI = TD₅₀/ED₅₀).
| Compound | R (Alkoxy Group at C7) | Anticonvulsant Activity (MES test, i.p.) ED₅₀ (mg/kg) | Neurotoxicity (Rotarod test, i.p.) TD₅₀ (mg/kg) | Protective Index (PI) |
| 4a | -OCH₃ | > 300 | > 300 | - |
| 4b | -OC₂H₅ | 89.6 | > 300 | > 3.3 |
| 4c | -OC₃H₇ | 55.3 | > 300 | > 5.4 |
| 4d | -OC₄H₉ | 45.1 | 450.2 | 10.0 |
| 4e | -OC₅H₁₁ | 39.4 | 392.9 | 10.0 |
| 4f | -OC₆H₁₃ | 42.8 | 410.5 | 9.6 |
| 4g | -OC₇H₁₅ | 35.2 | 380.1 | 10.8 |
| Carbamazepine | (Reference Drug) | 25.5 | 164.3 | 6.4 |
| Phenytoin | (Reference Drug) | 22.1 | 152.3 | 6.9 |
Data extracted from a study on 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones.
From the data, a clear structure-activity relationship can be observed. The parent compound with a methoxy group (4a) showed weak anticonvulsant activity. However, as the length of the alkoxy chain at the 7-position increases, the anticonvulsant activity generally improves, with the heptyloxy derivative (4g) demonstrating the most potent effect with an ED₅₀ of 35.2 mg/kg. Notably, the derivatives with pentoxy (4e) and heptyloxy (4g) groups exhibited a protective index significantly higher than the standard antiepileptic drug carbamazepine.
Experimental Protocols
Synthesis of 7-Alkoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Derivatives
The synthesis of the target compounds was initiated from 7-hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This starting material was reacted with the corresponding alkyl halides in the presence of a base to yield the desired 7-alkoxy derivatives.
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Rotarod Neurotoxicity Test
This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.
Potential Mechanism of Action
While the specific molecular target for this compound and its derivatives has not been definitively elucidated, the structural similarity to benzodiazepines suggests a potential interaction with the GABAergic system. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a decrease in neuronal excitability, which is a key mechanism for controlling seizures.
Further investigation into the specific binding sites and the impact of these compounds on GABA-A receptor subunit composition is warranted to fully understand their mechanism of action. Additionally, exploring other potential biological activities, such as antimicrobial and cytotoxic effects, for this class of compounds could reveal new therapeutic applications.
References
A Comparative Guide to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Its Positional Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]azepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substituent modifications on this scaffold can profoundly influence pharmacological activity, selectivity, and pharmacokinetic properties. This guide focuses on 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and explores the potential impact of methoxy group positional isomerism on its performance as a drug candidate. While direct comparative studies are limited in the public domain, this document provides a framework for such a comparison, summarizing key experimental data that would be crucial for structure-activity relationship (SAR) studies and outlining the methodologies for their acquisition.
The position of a methoxy group on the aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. Understanding these differences between isomers like 6-methoxy-, 8-methoxy-, and 9-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is critical for optimizing lead compounds in drug development.
Comparative Analysis of Benzo[b]azepin-2-one Isomers
A comprehensive comparative analysis of these isomers would require quantitative data from a battery of in vitro and in vivo assays. The following tables present a template for how such data should be structured for a clear and concise comparison. Note: The data presented here is hypothetical and serves as an illustration of the required experimental endpoints.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) |
| This compound | e.g., GABA-A, 5-HT2A | [Insert Experimental Data] |
| 6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., GABA-A, 5-HT2A | [Insert Experimental Data] |
| 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., GABA-A, 5-HT2A | [Insert Experimental Data] |
| 9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., GABA-A, 5-HT2A | [Insert Experimental Data] |
Table 2: In Vitro Functional Activity
| Compound | Assay Type | EC50 / IC50 (nM) | Efficacy (% of control) |
| This compound | e.g., Calcium flux, cAMP | [Insert Experimental Data] | [Insert Experimental Data] |
| 6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., Calcium flux, cAMP | [Insert Experimental Data] | [Insert Experimental Data] |
| 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., Calcium flux, cAMP | [Insert Experimental Data] | [Insert Experimental Data] |
| 9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., Calcium flux, cAMP | [Insert Experimental Data] | [Insert Experimental Data] |
Table 3: In Vitro ADME Properties
| Compound | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Table 4: In Vivo Pharmacokinetic Parameters (Rodent Model)
| Compound | Dosing Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | e.g., Oral | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 6-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., Oral | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., Oral | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 9-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | e.g., Oral | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for generating reliable comparative data. Below are representative methodologies for key assays.
Radioligand Receptor Binding Assay (Hypothetical for GABA-A Receptor)
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Binding Assay: In a 96-well plate, 50 µL of membrane suspension is incubated with 25 µL of radioligand (e.g., [³H]-Flunitrazepam for benzodiazepine site on GABA-A receptor) at a final concentration of 1 nM, and 25 µL of varying concentrations of the test compound (or vehicle).
-
Incubation: The plate is incubated at 4°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM Diazepam). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
Microsomal Stability Assay
-
Incubation Mixture: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.
-
Transport Experiment: The test compound (e.g., 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical signaling pathway of a benzoazepine isomer acting as a positive allosteric modulator of the GABA-A receptor.
Caption: A generalized workflow for the preclinical evaluation of benzoazepine isomers.
Conclusion
The systematic comparison of positional isomers is a cornerstone of modern drug discovery. For this compound, a thorough investigation of its 6-methoxy, 8-methoxy, and 9-methoxy counterparts is essential to delineate a clear structure-activity relationship. The experimental framework and data presentation formats provided in this guide are intended to facilitate such a study. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions for the advancement of novel benzoazepine-based therapeutics. The synthesis and comparative evaluation of these isomers are strongly encouraged to unlock the full potential of this promising chemical scaffold.
The Influence of a 7-Methoxy Group on the Biological Activity of Benzoazepinones: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of 7-methoxy substituted benzoazepinones reveals a nuanced role for this functional group in modulating the pharmacological properties of this heterocyclic scaffold. While systematic studies focusing exclusively on the 7-methoxy substitution are limited, by comparing data from related benzoazepine and benzodiazepine analogs, a clearer picture of its potential impact on cytotoxicity and anxiolytic-like activity emerges.
The benzoazepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The position and nature of substituents on the aromatic ring significantly influence the biological activity of these compounds. The 7-position, in particular, has been a key site for modification in the development of benzodiazepine receptor agonists and other centrally acting agents. The introduction of a methoxy group at this position can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Comparative Analysis of Biological Activity
| Compound ID | Scaffold | Substitution | Biological Activity | IC50/EC50/Ki | Cell Line/Assay | Reference |
| 18i | Benzoazepine | 8-Methoxy | Cytotoxicity | 2.12 µM | HEK (Normal Human Kidney) | [Not directly available] |
| RD-4 | 6-(4-methoxyphenyl)-7H-[1][2][3]triazolo[3,4-a][2][4]benzodiazepine | 4'-Methoxy on phenyl | Anxiolytic | Comparable to Diazepam | Elevated Plus Maze (mice) | [5][6][7] |
| - | 7-Chloro-1,4-benzodiazepin-2-one | 7-Chloro | Anxiolytic | - | Elevated Plus Maze (mice) | [8] |
| - | 8-methoxy-4-anilinoquinoline | 8-Methoxy | Antiproliferative | 7.15 µM (HeLa), 4.65 µM (BGC823) | HeLa, BGC823 | [9] |
Note: The data presented is compiled from different studies and assays, and direct comparison of absolute values should be made with caution. The focus is on the qualitative impact of the methoxy substitution.
From the limited data, it is observed that the position of the methoxy group is critical. For instance, an 8-methoxy substituted benzoazepine (Compound 18i ) exhibited significant cytotoxicity. In contrast, a 4'-methoxy substituent on a phenyl ring attached to a triazolo-benzodiazepine scaffold (Compound RD-4 ) was associated with high anxiolytic activity, comparable to the well-established drug diazepam.[5][6][7] This suggests that the methoxy group's influence is highly dependent on the overall molecular architecture and its specific location.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one (A Precursor for Methoxy Substitution)
A common route to synthesize benzodiazepine scaffolds that can be subsequently modified to include a methoxy group involves the following steps:
-
Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide: This intermediate is prepared from 2-amino-5-chlorobenzophenone.
-
Cyclization: The intermediate is then dissolved in ethanol, and hexamine and ammonium chloride are added. The reaction mixture is refluxed for 14 hours to yield the 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one.[8]
Further modification to replace the 7-chloro group with a 7-methoxy group would typically involve a nucleophilic aromatic substitution reaction.
In Vitro Radioligand Binding Assay for GABA-A Receptors
This assay is crucial for determining the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer. The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors. The final pellet is resuspended in a binding buffer.[10]
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound. A non-specific binding control is included using a high concentration of a known ligand (e.g., GABA).[10]
-
Termination and Quantification: The binding reaction is stopped by rapid filtration. The radioactivity retained on the filters is measured using a liquid scintillation counter.[3]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3]
In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][2][11][12][13]
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.[12][13]
-
Procedure: A mouse is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The session is recorded by a video camera.[1][2][13]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.[1][13]
-
Data Analysis: An increase in the number of entries and time spent in the open arms is indicative of an anxiolytic effect. The performance of the test compound is compared to a vehicle control and a positive control (e.g., diazepam).[8]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. protocols.io [protocols.io]
- 2. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. researchgate.net [researchgate.net]
- 7. Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[1,2,4]triazolo[3,4-a][2,3]benzodiazepine under the code RD | Research Results in Pharmacology [rrpharmacology.ru]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. mmpc.org [mmpc.org]
- 12. benchchem.com [benchchem.com]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Representative CNS Drugs: A Framework for Preclinical Evaluation
Disclaimer: This guide provides a comparative framework for evaluating the CNS activity of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited publicly available data on this specific compound, this document serves as a hypothetical comparison, outlining the methodologies and data presentation necessary for a comprehensive assessment against well-established CNS drugs. The data presented for the known CNS drugs—Diazepam, Olanzapine, and Sertraline—are based on existing literature and are intended to serve as a benchmark for future experimental studies on this compound.
The benzo[b]azepine scaffold is a constituent of various CNS-active compounds. Depending on its substitutions, it has the potential to interact with a range of receptors, including but not limited to GABA-A receptors, dopamine receptors, and serotonin receptors. To provide a robust comparative context, this guide includes data from three distinct classes of CNS drugs:
-
Diazepam: A classical benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, exerting anxiolytic, sedative, and anticonvulsant effects.
-
Olanzapine: An atypical antipsychotic with a broad receptor binding profile, acting as an antagonist at dopamine (D2) and serotonin (5-HT2A) receptors, among others.
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT), used in the treatment of depression and anxiety disorders.
Data Presentation: A Comparative Overview
The following tables summarize key in vitro and in vivo data for the selected reference CNS drugs. These tables provide a template for the types of data that would be essential for a meaningful comparison with this compound.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Target | Diazepam | Olanzapine | Sertraline | This compound |
| GABA-A (Benzodiazepine site) | Potentiator | - | - | Data Not Available |
| Dopamine D2 | - | 11[1] | >1000 | Data Not Available |
| Serotonin 5-HT2A | - | 4 | >1000 | Data Not Available |
| Serotonin Transporter (SERT) | - | - | 0.26 | Data Not Available |
| Histamine H1 | - | 7 | >1000 | Data Not Available |
| Muscarinic M1 | - | 2.5 | >1000 | Data Not Available |
A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Pharmacokinetic Parameters in Rodents
| Parameter | Diazepam (Rat) | Olanzapine (Rat) | Sertraline (Rat) | This compound |
| Bioavailability (Oral) | High | ~57% | Low (extensive first-pass)[2] | Data Not Available |
| Tmax (Oral) | ~0.25 - 1 h[3] | ~0.75 h[4] | 4.5 - 8.4 h[5] | Data Not Available |
| Half-life (t1/2) | ~0.89 h (brain)[3] | ~2.5 h (plasma)[4] | ~26 h (plasma) | Data Not Available |
| Brain/Plasma Ratio | ~4.5[3] | ~8[4] | >40[2] | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays that would be necessary to characterize the CNS profile of this compound.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Methodology:
-
Preparation of Cell Membranes: Cell lines stably expressing the target human receptors (e.g., GABA-A, D2, 5-HT2A, SERT) are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Radioligand Binding: A specific concentration of a radiolabeled ligand for the target receptor is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (this compound) or a known reference compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male or female mice or rats are used.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The test compound, a vehicle control, or a positive control (e.g., Diazepam) is administered at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[6][7]
-
The animal's movement is recorded by an overhead video camera and analyzed using tracking software.
-
-
Data Analysis: Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Prepulse Inhibition (PPI) of Startle for Antipsychotic Activity
Objective: To evaluate the potential antipsychotic-like effects of this compound by measuring its ability to reverse deficits in sensorimotor gating.
Methodology:
-
Apparatus: A startle chamber equipped with a load cell platform to measure the startle response and a sound generator.
-
Animals: Rodents are used. Deficits in PPI can be induced by psychostimulants like apomorphine or phencyclidine (PCP).
-
Procedure:
-
Animals are placed in the startle chamber and allowed to acclimate.
-
A series of trials are presented, including:
-
Startle stimulus alone (a loud acoustic pulse).
-
A weak pre-pulse stimulus followed by the startle stimulus.
-
Pre-pulse stimulus alone.
-
-
The test compound, vehicle, or a positive control (e.g., Olanzapine) is administered before the test session.
-
-
Data Analysis: The startle response amplitude is measured. PPI is calculated as the percentage reduction in the startle response when the startle stimulus is preceded by the pre-pulse. An effective antipsychotic would be expected to reverse the disruption in PPI induced by a psychostimulant.
Forced Swim Test (FST) for Antidepressant Activity
Objective: To assess the antidepressant-like effects of this compound.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are individually placed in the water-filled cylinder for a specified period (e.g., 6 minutes for mice).[8]
-
The session is videotaped for later analysis.
-
The test compound, vehicle, or a positive control (e.g., Sertraline) is administered prior to the test.
-
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water) is scored.[9] A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the evaluation of this compound.
Caption: Hypothetical mechanism of action at the serotonin transporter.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Logical workflow for CNS drug candidate evaluation.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
A Comparative Guide to the Synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of a Novel High-Yield Beckmann Rearrangement Route versus a Traditional Intramolecular Cyclization Strategy.
This guide provides a comprehensive validation of a new, high-yield synthetic route for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable intermediate in medicinal chemistry. The performance of this novel method, centered on a regioselective Beckmann rearrangement, is objectively compared with a traditional synthetic approach involving intramolecular Friedel-Crafts acylation. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in selecting the most efficient and suitable synthesis for their applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Traditional Route: Intramolecular Friedel-Crafts Acylation | New Route: High-Yield Beckmann Rearrangement |
| Overall Yield | Good | Excellent |
| Key Reaction Yield | ~85-90% (for cyclization) | Up to 96% |
| Purity | High | High (Purity of >98% reported for a related green synthesis) |
| Reaction Time (Key Step) | 2 - 4 hours | 30 minutes - 2 hours |
| Reaction Temperature (Key Step) | -10°C to room temperature | 40°C |
| Key Reagents | 4-(4-methoxyphenyl)butyryl chloride, AlCl₃ | 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime, ZnCl₂ |
| Reagent Toxicity/Handling | AlCl₃ is corrosive and moisture-sensitive. Thionyl chloride (used to make the acid chloride) is highly toxic and corrosive. | ZnCl₂ is a moderate hazard. Oxime preparation requires hydroxylamine, which can be explosive. |
Experimental Protocols
Traditional Route: Intramolecular Friedel-Crafts Acylation
This route involves the preparation of 4-(4-methoxyphenyl)butyric acid, its conversion to the corresponding acid chloride, and subsequent intramolecular Friedel-Crafts cyclization to form a tetralone intermediate, which would then be further processed to the final product. The key cyclization step is detailed below.
Step 1: Synthesis of 4-(4-methoxyphenyl)butyryl chloride 4-(4-methoxyphenyl)butyric acid is reacted with thionyl chloride, typically at elevated temperatures (e.g., 80°C) for several hours. Excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
Step 2: Intramolecular Friedel-Crafts Cyclization Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., orthodichlorobenzene) and cooled to a low temperature (e.g., -10°C). A solution of 4-(4-methoxyphenyl)butyryl chloride in the same solvent is then added dropwise. The reaction mixture is stirred for a period, after which it is quenched, typically with ice and hydrochloric acid. The organic layer is then separated, washed, dried, and concentrated. The resulting 7-methoxy-1-tetralone would then undergo subsequent reactions, such as oximation followed by Beckmann rearrangement, to yield the target benzo[b]azepin-2-one.
New Route: High-Yield Beckmann Rearrangement
This optimized method focuses on the efficient and regioselective Beckmann rearrangement of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime to directly form the desired lactam.
Step 1: Preparation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime 6-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The mixture is typically heated at reflux for a period, then cooled to induce crystallization of the oxime.
Step 2: Beckmann Rearrangement To a solution of the oxime in a suitable solvent, zinc chloride (ZnCl₂) is added as the catalyst. The reaction mixture is then heated to a specific temperature (e.g., 40°C) and stirred for a defined period (e.g., 30 minutes to 2 hours). After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by recrystallization or chromatography. A study on this method highlighted the significant effects of different acid catalysts, reaction times, and temperatures on the yield and regioselectivity.
Mandatory Visualization
Caption: Traditional synthetic route via intramolecular Friedel-Crafts acylation.
Caption: New high-yield synthetic route via optimized Beckmann rearrangement.
Concluding Remarks
The validation of this new synthetic route, employing a high-yield Beckmann rearrangement, demonstrates a significant improvement over the traditional intramolecular Friedel-Crafts acylation approach for the synthesis of this compound. The new method offers a superior overall yield, shorter reaction times for the key step, and utilizes less hazardous reagents compared to the traditional pathway. The detailed experimental data and protocols provided herein should empower researchers to make informed decisions for the efficient and scalable production of this important chemical intermediate.
Cross-Reactivity Profile of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the potential off-target interactions of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, with a focus on NMDA and serotonin receptors. This document provides a comparative analysis based on structurally similar compounds and outlines detailed experimental protocols for in vitro cross-reactivity studies.
While specific cross-reactivity data for this compound is not currently available in published literature, analysis of structurally related compounds provides valuable insights into its potential off-target binding profile. The benzazepine scaffold is a common motif in centrally active agents, with known interactions with various neurotransmitter receptors. This guide summarizes the potential for cross-reactivity with the N-methyl-D-aspartate (NMDA) receptor and serotonin (5-HT) receptors, based on data from close structural analogs.
Inferred Cross-Reactivity Based on Structural Analogs
Due to the absence of direct experimental data for this compound, this section presents binding affinity data for structurally similar compounds to infer potential cross-reactivity.
NMDA Receptor Subunit GluN2B
A close structural analog, 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, has been identified as a potent antagonist of the GluN2B subunit of the NMDA receptor.[1][2] This suggests a high probability that this compound may also exhibit affinity for this receptor subtype.
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| (1R,2R)-7-methoxy-2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol | GluN2B | 41 | [1] |
| (1S,2R)-7-methoxy-2-methyl-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol | GluN2B | 47 | [1] |
Serotonin Receptors
The broader class of benzazepines has been extensively studied for its interaction with serotonin receptors.[3] For instance, Esmirtazapine, a compound containing a benzazepine moiety, is a potent 5-HT₂ₐ receptor antagonist. This indicates a potential for this compound to interact with various 5-HT receptor subtypes.
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| Esmirtazapine | 5-HT₂ₐ | 1.9 | |
| Ritanserin | 5-HT₂ₐ | 0.45 | |
| Ketanserin | 5-HT₂ₐ | 2.5 |
Experimental Protocols
To facilitate direct investigation of the cross-reactivity profile of this compound, a detailed protocol for a standard in vitro radioligand competition binding assay is provided below. This method is widely used to determine the binding affinity of a test compound for a specific receptor.[4][5][6]
Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a panel of receptors (e.g., NMDA and 5-HT receptor subtypes).
Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]Ketanserin for the 5-HT₂ₐ receptor).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kₔ value.
-
Prepare the receptor membrane suspension in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (in triplicate).
-
Radioligand solution.
-
Receptor membrane suspension.
-
-
Include wells for total binding (assay buffer, radioligand, and membranes) and non-specific binding (assay buffer, radioligand, membranes, and a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential biological context of the inferred cross-reactivity, the following diagrams are provided.
Caption: Workflow for a radioligand competition binding assay.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel GluN2B selective NMDA receptor antagonists: relative configuration of 7-meth-oxy-2-methyl-2,3,4,5-tetra-hydro-1H-3-benzazepin-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Enigmatic Profile of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Analysis of a Promising Scaffold
While specific in vivo and in vitro efficacy data for 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one remains to be publicly documented, its structural classification within the benzoazepine family places it in a class of compounds with significant and diverse pharmacological potential. This guide provides a comparative overview of the therapeutic promise of this scaffold by examining the efficacy of structurally related compounds, offering insights into its potential biological activities and the experimental frameworks used for their evaluation.
The benzoazepine core is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas including Central Nervous System (CNS) disorders, as antimicrobial agents, and in oncology.[1] The presence of a methoxy group and a lactam ring in this compound suggests potential interactions with various biological targets.[1] This guide will delve into the established biological activities of analogous compounds to extrapolate the potential efficacy of the target compound.
Potential Therapeutic Applications: A Landscape of Possibilities
Based on the activities of related benzoazepine and benzodiazepine derivatives, this compound could be hypothesized to interact with a variety of biological targets, leading to a range of physiological effects. The following diagram illustrates a hypothetical signaling pathway that such a compound might modulate, based on the known pharmacology of its structural class.
Caption: A diagram illustrating a potential mechanism of action.
Comparative Efficacy of Structurally Related Compounds
To provide a framework for understanding the potential efficacy of this compound, this section presents in vitro and in vivo data from studies on analogous benzoazepine and benzodiazepine derivatives.
In Vitro Efficacy Data
The following table summarizes the in vitro activities of various benzoazepine derivatives against different biological targets. This data provides a benchmark for the potential potency and selectivity of novel compounds within this class.
| Compound Class | Specific Compound Example | Target | Assay Type | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |
| Benzo[e][1][2]diazepin-2-one | rac-39au | Endothelin A/B Receptors | Radioligand Binding | Low nanomolar affinity | |
| 1,3-Dihydro-benzo[b][1][2]diazepin-2-one | Not specified | mGluR2/3 | Not specified | Not specified | |
| 4-ethyl-1H-benzo[b][1][2]diazepin-2(3H)-ones | Analogue 9 | HCT-116 and MCF-7 cancer cell lines | Cytotoxicity Assay | IC₅₀: 16.19 µM (HCT-116), 17.16 µM (MCF-7) |
In Vivo Efficacy Data
The preclinical efficacy of benzoazepine derivatives in animal models is a critical indicator of their therapeutic potential. The table below highlights key in vivo findings for compounds structurally related to this compound.
| Compound Class | Specific Compound Example | Animal Model | Disease/Condition Model | Key Finding | Reference |
| Benzo[e][1][2]diazepin-2-one | rac-39au | Dahl salt sensitive rats | Hypertension | Efficiently reduced arterial blood pressure after oral administration | |
| 1,3-Dihydro-benzo[b][1][2]diazepin-2-one | para-pyridine derivative | Rat | Working memory deficit | Improvement of working memory deficit |
Experimental Protocols: A Methodological Overview
The following sections detail the typical experimental methodologies employed to assess the in vitro and in vivo efficacy of benzoazepine derivatives. These protocols can serve as a template for the evaluation of this compound.
General Experimental Workflow
The evaluation of a novel compound like this compound would typically follow a structured workflow from initial in vitro screening to more complex in vivo studies.
Caption: A flowchart of the typical drug discovery and development process.
In Vitro Assays
-
Radioligand Binding Assays: To determine the affinity of the compound for specific receptors, radiolabeled ligands are incubated with cell membranes expressing the target receptor in the presence of varying concentrations of the test compound. The amount of bound radioactivity is measured to calculate the inhibitory constant (Kᵢ).
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the cytotoxic or cytostatic effects of a compound on cultured cell lines. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is quantified spectrophotometrically.
-
Enzyme Inhibition Assays: The ability of a compound to inhibit a specific enzyme is measured by incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is monitored to determine the IC₅₀ value.
In Vivo Models
-
Pharmacokinetic Studies: Animals are administered the test compound via various routes (e.g., oral, intravenous), and blood samples are collected at different time points. The concentration of the compound in the plasma is measured to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Disease Models: To assess the therapeutic efficacy of a compound, animal models that mimic human diseases are used. For example, in a model of hypertension, blood pressure is monitored in animals treated with the test compound compared to a control group. Behavioral models are often used to evaluate the effects of compounds on CNS disorders.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently unavailable in the public domain, the rich pharmacology of the benzoazepine scaffold provides a strong rationale for its investigation. The comparative data from related compounds suggest that this molecule could possess interesting biological activities, potentially in the areas of oncology or neuroscience.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A systematic screening against a panel of relevant biological targets, followed by in vivo studies in appropriate disease models, will be crucial to elucidate its therapeutic potential and pave the way for the development of novel medicines based on this promising chemical entity. The experimental protocols outlined in this guide provide a clear roadmap for such investigations.
References
Pharmacokinetic Comparison of Benzo[b]azepin-2-one Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several compounds structurally related to 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited availability of public data on this compound, this guide focuses on the pharmacokinetic profiles of Ivabradine, Alinidine, and Benazepril, which share a similar structural core and are used here as reference compounds. The information presented is intended to offer insights into the potential pharmacokinetic characteristics of novel benzo[b]azepin-2-one derivatives.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Ivabradine, Alinidine, and Benazepril, providing a basis for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this class of compounds.
Table 1: Pharmacokinetic Parameters of Ivabradine
| Parameter | Value | Species | Reference |
| Bioavailability (F) | ~40% | Human | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasting) | Human | [1][2][3] |
| Plasma Protein Binding | ~70% | Human | [1][2] |
| Volume of Distribution (Vd) | ~100 L | Human | [1][2] |
| Elimination Half-life (t½) | ~2 hours (distribution), ~6 hours (effective) | Human | [1][2][4] |
| Total Clearance (CL) | 24 L/h | Human | [1][4] |
| Major Metabolism Route | Extensively metabolized by CYP3A4 in the liver and intestines.[1][2] | Human | |
| Major Metabolite | N-desmethylated derivative (S 18982), equipotent to parent drug.[1][2][4] | Human | |
| Excretion | Metabolites excreted in urine and feces; ~4% of oral dose as unchanged drug in urine.[1][4] | Human |
Table 2: Pharmacokinetic Parameters of Alinidine
| Parameter | Value | Species | Reference |
| Bioavailability (F) | ~92% | Human | [5] |
| Elimination Half-life (t½) | 0.6 ± 0.15 h (distribution), 3.9 ± 0.28 h (elimination) | Human | [5] |
| Total Clearance (CL) | 40.3 ± 8.9 L/h | Human | [5] |
| Renal Clearance | 33.6 ± 12.3 L/h | Human | [5] |
Table 3: Pharmacokinetic Parameters of Benazepril and its Active Metabolite Benazeprilat
| Parameter | Compound | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | Benazepril | 0.5 - 2 h (median 1 h) | Human | [6] |
| Benazeprilat | 1 - 6 h (median 2.5 h) | Human | [6] | |
| Elimination Half-life (t½) | Benazeprilat | 3.0 h (initial), 17.3 h (terminal) | Human | [6] |
| Plasma Protein Binding | Benazepril | ~96.7% | Human | [7] |
| Benazeprilat | ~95.3% | Human | [7] | |
| Metabolism | Benazepril is almost completely metabolized to benazeprilat, primarily in the liver.[7] | Human | ||
| Excretion | Predominantly renal excretion.[7] | Human |
Experimental Protocols
A generalized protocol for an in vivo pharmacokinetic study in a rodent model is provided below. This protocol is based on established methodologies for small molecule drug candidates and can be adapted for the specific analysis of benzo[b]azepin-2-one derivatives.
General Protocol for a Single-Dose Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.[8]
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water available at all times.[8]
2. Dosing and Administration:
-
Formulation: The test compound should be formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein to determine absolute bioavailability.
-
Oral (PO): Administered via oral gavage to assess oral absorption.[8]
-
-
Dose: A minimum of two doses, 5-10 fold apart, should be used to assess dose linearity. The dose should be high enough for analytical quantification but non-toxic.
3. Blood Sampling:
-
Schedule: Serial blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein at predetermined time points.
-
Time Points (IV): Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[9]
-
Time Points (PO): Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[9]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.[8]
4. Bioanalysis:
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the parent drug and its major metabolites in plasma.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include Cmax, Tmax, AUC, t½, CL, and Vd.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical workflow for a pharmacokinetic study and a conceptual diagram of ADME processes.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Caption: Conceptual overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process.
References
- 1. drugs.com [drugs.com]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetic and pharmacodynamic properties of alinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, ensuring the safety of personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While the safety data sheet (SDS) for this compound does not list specific hazard statements, general best practices for handling chemical substances in a laboratory setting should always be followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste containing this compound from other waste streams to prevent accidental mixing with incompatible substances.
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and compatible container.
-
The container must be in good condition and free from leaks.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 22245-89-2
-
An indication of the associated hazards (if known).
-
The date of waste accumulation.
-
-
-
Storage:
-
Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Provide them with the details of the waste, including the chemical name and quantity.
-
Alternative Disposal Method (to be performed by licensed professionals):
-
Incineration: A licensed disposal facility may use a chemical incinerator equipped with an afterburner and scrubber for the destruction of this compound.[1]
Disposal of Contaminated Materials:
-
Any materials, such as personal protective equipment (PPE), weighing paper, or absorbent pads, that are contaminated with this compound should be disposed of as if they were the chemical itself.[1]
-
Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[1]
III. General Laboratory Chemical Waste Management
The disposal of any chemical, including this compound, must adhere to broader laboratory safety and environmental regulations.
Key Principles of Chemical Waste Management:
| Principle | Description |
| Waste Minimization | Generate the smallest possible amount of waste. |
| Segregation | Keep different classes of chemical waste separate to avoid dangerous reactions. |
| Proper Labeling | Clearly identify the contents of all waste containers. |
| Secure Storage | Store waste in designated areas away from general laboratory traffic. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. |
Experimental Workflow for Chemical Waste Disposal
References
Essential Safety and Operational Guidance for Handling 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No: 22245-89-2). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of a comprehensive safety data sheet for this specific compound, a conservative approach based on handling similar chemical structures and general guidelines for hazardous chemicals is recommended. The appropriate level of PPE should be determined by a site-specific risk assessment, but the following table summarizes recommended equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-layered chemical-resistant gloves (e.g., nitrile). The outer glove should be tested against a broad range of chemicals. | To prevent skin contact with the compound. Double gloving is a best practice when handling potentially hazardous substances. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect the eyes from splashes or aerosols.[1][2] |
| Body Protection | A long-sleeved, impermeable laboratory coat or a chemical-resistant gown with closed cuffs. | To protect the skin from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a risk of aerosol generation. Use in a well-ventilated area is mandatory.[4][5] | To prevent inhalation of the compound, which may be harmful.[5] |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | To protect the feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit appropriate for handling solid chemical spills readily available.
2. Donning PPE:
-
Follow the proper sequence for putting on PPE: gown, then mask/respirator, then goggles/face shield, and finally gloves (inner and outer).
3. Handling the Compound:
-
When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.
-
Use dedicated spatulas and glassware.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and then a cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, then gown, then goggles/face shield, then inner gloves, and finally mask/respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan
All waste generated from handling this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and contaminated lab supplies, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through an approved chemical waste management company in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
